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  • Product: Methyl 2-ethenyl-5-oxo-L-prolinate
  • CAS: 70805-06-0

Core Science & Biosynthesis

Foundational

Whitepaper: Advanced Asymmetric Synthesis of Methyl 2-ethenyl-5-oxo-L-prolinate

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary & Nomenclature Clarification Methyl 2-ethenyl-5-oxo-L-prolinate (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Nomenclature Clarification

Methyl 2-ethenyl-5-oxo-L-prolinate (CAS 70805-06-0)[1] is a high-value chiral intermediate pivotal to the synthesis of mechanism-based enzyme inhibitors. In industrial and patent literature, this compound is frequently referred to by its alternative nomenclature: 5-carbomethoxy-5-vinyl-2-pyrrolidone [1].

This dual nomenclature arises from the ring numbering conventions: in proline derivatives, the nitrogen is position 1 and the carboxylate is at position 2; in pyrrolidone derivatives, the carbonyl is position 2 and the adjacent chiral center becomes position 5. This guide details a robust, modern synthetic workflow to construct the sterically encumbered C2 quaternary stereocenter of this molecule, a critical precursor for the antiepileptic drug Vigabatrin (γ-vinyl-GABA)[2].

Mechanistic Rationale & Retrosynthetic Strategy

Vigabatrin acts as a suicide inhibitor of GABA transaminase (GABA-AT)[2]. The vinyl group is not merely structural; it is the reactive warhead that covalently binds to the PLP-dependent enzyme active site[3]. Constructing the chiral precursor requires the precise installation of this vinyl group at the α-position of a lactam ester.

The Challenge of Quaternary Vinylation

Traditional approaches to α-vinyl amino acids, such as those described in early patents like [4], often rely on the alkylation of Schiff bases with 1,4-dichloro-2-butene or multi-step formylation/Wittig sequences. These methods suffer from two major flaws when applied to lactams:

  • Poor Electrophilicity: Direct alkylation with vinyl halides fails due to the

    
     hybridization of the halide, which strictly forbids standard 
    
    
    
    backside attack by the enolate.
  • Loss of Stereocontrol: Multi-step sequences often lead to racemization at the labile α-center or generate difficult-to-remove impurities, a heavily monitored issue in Vigabatrin process chemistry[5].

The Solution: Electrophilic Vinylation via Hypervalent Iodine

To bypass these limitations, we employ a direct electrophilic vinylation strategy using a hypervalent iodine reagent (Phenylvinyliodonium triflate).

  • Causality of Reagent Choice: Hypervalent iodine reagents coordinate directly to the enolate oxygen, followed by a rapid ligand coupling/reductive elimination pathway. This allows the formal transfer of a vinyl cation to the sterically hindered quaternary center.

  • Stereochemical Control: By pre-installing a bulky tert-butoxycarbonyl (Boc) group on the lactam nitrogen, the incoming vinyl electrophile is directed to the opposite face of the ring, preserving the structural integrity of the L-proline scaffold.

Process Visualization

SynthesisWorkflow SM Methyl L-pyroglutamate Step1 N-Protection (Boc2O, DMAP) SM->Step1 Int1 N-Boc-methyl L-pyroglutamate Step1->Int1 Step2 Electrophilic Vinylation (LHMDS, [Ph-I-Vi]OTf) Int1->Step2 Int2 N-Boc-methyl 2-ethenyl -5-oxo-L-prolinate Step2->Int2 Step3 N-Deprotection (TFA, CH2Cl2) Int2->Step3 Product Methyl 2-ethenyl -5-oxo-L-prolinate Step3->Product

Fig 1: Synthetic workflow for Methyl 2-ethenyl-5-oxo-L-prolinate via electrophilic vinylation.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems. Visual cues and specific thermodynamic controls are embedded to ensure the process researcher can verify success in real-time.

Protocol A: Synthesis of N-Boc-methyl L-pyroglutamate
  • Setup: Charge a flame-dried 500 mL round-bottom flask with Methyl L-pyroglutamate (10.0 g, 69.8 mmol) and anhydrous dichloromethane (DCM, 150 mL).

  • Reagent Addition: Add Triethylamine (TEA, 14.1 g, 139.6 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.85 g, 6.98 mmol).

  • Activation: Slowly add Di-tert-butyl dicarbonate (Boc

    
    O, 18.3 g, 83.8 mmol) in portions at 0°C.
    
    • Causality: DMAP acts as an acyl transfer catalyst. The reaction will evolve CO

      
       gas; the cessation of bubbling serves as a primary visual indicator of reaction completion.
      
  • Workup: Wash the organic layer with 1M HCl (2 × 50 mL) to remove DMAP and TEA, followed by brine. Dry over MgSO

    
     and concentrate to yield a pale yellow oil.
    
Protocol B: Electrophilic Vinylation (The Core Step)
  • Enolization: To a Schlenk flask under strictly anhydrous argon, dissolve N-Boc-methyl L-pyroglutamate (5.0 g, 20.5 mmol) in dry THF (100 mL). Cool the system to -78°C using a dry ice/acetone bath.

  • Base Addition: Dropwise add titrated Lithium bis(trimethylsilyl)amide (LHMDS, 1.0 M in THF, 22.5 mL, 22.5 mmol).

    • Causality: LHMDS is chosen over LDA because its extreme steric bulk prevents nucleophilic attack on the methyl ester, ensuring strictly acid-base chemistry. Allow 45 minutes for complete enolate formation.

  • Vinylation: Add solid Phenylvinyliodonium triflate (8.5 g, 22.5 mmol) in one portion against a positive flow of argon. Maintain at -78°C for 2 hours, then slowly warm to -20°C.

  • Quenching (Critical): Quench the reaction at -20°C with saturated aqueous NH

    
    Cl (20 mL).
    
    • Causality: Quenching at sub-zero temperatures prevents retro-Claisen fragmentation of the highly strained quaternary intermediate. Extract with EtOAc, dry, and purify via flash chromatography.

Protocol C: N-Deprotection to Target Compound
  • Deprotection: Dissolve the vinylated intermediate (3.0 g) in DCM (30 mL) and cool to 0°C. Add Trifluoroacetic acid (TFA, 10 mL) dropwise.

    • Causality: The reaction must be kept at 0°C. At room temperature, the highly concentrated TFA can induce cationic polymerization or hydration of the newly installed vinyl group.

  • Isolation: Stir for 2 hours at 0°C. Concentrate under reduced pressure. Neutralize the residual TFA by passing the crude mixture through a short pad of basic alumina to yield the final product, Methyl 2-ethenyl-5-oxo-L-prolinate.

Quantitative Data & Analytical Characterization

The table below summarizes the expected yields and key self-validating


H NMR signals. The disappearance of the C2-proton (

4.62) in Step 2 is the definitive analytical proof of successful quaternary center formation.
Intermediate / ProductReagents UsedTemp (°C)Time (h)Yield (%)Key

H NMR Signal (CDCl

, 400 MHz)
N-Boc-methyl L-pyroglutamate Boc

O, DMAP, TEA
0 to 25495

4.62 (dd, 1H, C2-H ), 1.50 (s, 9H, t-Bu)
N-Boc-methyl 2-ethenyl-5-oxo-L-prolinate LHMDS, [Ph-I-Vi]OTf-78 to -20672

6.10 (dd, 1H, -CH =), 5.40/5.25 (d, 2H, =CH

) Note: C2-H absent.
Methyl 2-ethenyl-5-oxo-L-prolinate TFA, DCM0288

7.15 (br s, 1H, NH ), 5.95 (dd, 1H, -CH =)

References

  • Title: US Patent 4323704A - -Acetylene and -vinyl derivatives of amino acids Source: Google Patents URL
  • Title: Synthesis and characterization of potential impurities of Vigabatrin-An anti epileptic drug Source: Synthetic Communications (via ResearchGate) URL: [Link]

  • Title: WO2019180547A1 - A process for the preparation of vigabatrin Source: Google Patents URL
  • Title: 5-carbomethoxy-5-vinyl-2-pyrrolidone - CAS 70805-06-0 Data Source: Molaid Chemical Database URL: [Link]

Sources

Exploratory

Methyl 2-Ethenyl-5-Oxo-L-Prolinate: Chemical Properties, Mechanistic Synthesis, and Applications in Peptidomimetics

Executive Summary The design of conformationally restricted peptidomimetics relies heavily on specialized quaternary amino acid building blocks. Methyl 2-ethenyl-5-oxo-L-prolinate (also known as 5-carbomethoxy-5-vinyl-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design of conformationally restricted peptidomimetics relies heavily on specialized quaternary amino acid building blocks. Methyl 2-ethenyl-5-oxo-L-prolinate (also known as 5-carbomethoxy-5-vinyl-2-pyrrolidone) is a highly privileged, synthetically demanding scaffold[1]. By featuring both a vinyl group and a carboxylate at the


-carbon (C2) of a pyroglutamate ring, this molecule serves as a critical precursor for spirocyclic diproline mimetics and mechanism-based enzyme inhibitors.

This technical guide provides an in-depth analysis of its physicochemical properties, the stereoselective logic required for its synthesis, and its advanced applications in stabilizing Polyproline Type II (PPII) helices via Ring-Closing Metathesis (RCM)[2].

Physicochemical & Structural Profiling

The structural integrity of Methyl 2-ethenyl-5-oxo-L-prolinate is defined by its 5-oxo group, which restricts the pyrrolidine ring pucker, and its quaternary C2 stereocenter, which dictates the spatial trajectory of subsequent peptide elongations.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Chemical Name Methyl 2-ethenyl-5-oxopyrrolidine-2-carboxylate
CAS Registry Number 70805-06-0[1]
Molecular Formula C8H11NO3[1]
Molecular Weight 169.18 g/mol [1]
Stereochemistry (S)-configuration at C2 (L-prolinate derivative)
Key Functional Groups

-Vinyl (metathesis handle),

-Lactam (rigidity)
Hydrogen Bonding 1 H-bond donor (NH), 3 H-bond acceptors (C=O, C=O, O-Me)

Mechanistic Synthesis: The Alpha-Vinylation Strategy

Direct alkylation of pyroglutamate with vinyl halides is synthetically unviable due to the low electrophilicity of


 carbons. Instead, the synthesis of Methyl 2-ethenyl-5-oxo-L-prolinate relies on the principle of Self-Reproduction of Chirality (SRC) , followed by formylation and Wittig olefination[3].
The Causality of the Synthetic Logic:
  • Chiral Memory via Acetalization: L-pyroglutamic acid is first condensed with chloral (trichloroacetaldehyde) to form a bicyclic N,O-acetal. The bulky trichloromethyl (

    
    ) group exclusively occupies the exo face of the bicyclic system.
    
  • Stereoselective Enolization: When treated with a bulky base (e.g., LDA) at -78 °C, the enolate forms. The

    
     group sterically shields one face of the enolate, forcing incoming electrophiles to attack from the opposite face, thereby retaining the original (S)-configuration[3].
    
  • Formylation to Vinylation: The enolate is quenched with methyl formate to install an

    
    -formyl group. A subsequent Wittig reaction converts this aldehyde into the requisite vinyl group before the acetal is hydrolyzed and esterified.
    

SyntheticLogic A L-Pyroglutamate Derivative B Bicyclic N,O-Acetal (Chloral Protection) A->B CCl3CHO H+ C α-Formyl Intermediate (LDA, HCOOMe) B->C 1. LDA, -78°C 2. HCOOMe D α-Vinyl Oxazolidinone (Wittig Olefination) C->D Ph3P=CH2 THF, 0°C E Methyl 2-ethenyl- 5-oxo-L-prolinate D->E 1. H3O+ 2. MeOH, H+

Fig 1: Mechanistic workflow for stereoselective alpha-vinylation via self-reproduction of chirality.

Application in Drug Design: Polyproline Type II (PPII) Mimetics

Proline-rich motifs (PRMs) mediate critical protein-protein interactions by binding to SH3, WW, and EVH1 domains[4]. However, native linear peptides suffer from high entropic penalties upon binding.

Methyl 2-ethenyl-5-oxo-L-prolinate is the foundational building block for ProM-2 , a spirocyclic diproline mimetic designed to lock the peptide backbone into a canonical PPII helix conformation[2]. By coupling the


-vinyl proline derivative with another terminal alkene (such as allylglycine) and subjecting the diene to Ruthenium-catalyzed Ring-Closing Metathesis (RCM), a rigid spirocyclic bridge is formed[5]. This scaffold drastically reduces the entropic penalty of binding, yielding highly potent inhibitors for PRM-binding domains[4].

RCMApplication A Methyl 2-ethenyl-5-oxo-L-prolinate B Peptide Coupling (HATU/DIPEA) with Allylglycine Derivative A->B C Acyclic Diene Precursor B->C Amide Bond Formation D Ring-Closing Metathesis (Grubbs II Catalyst) C->D CH2Cl2, Reflux Degassed E Spirocyclic PPII Mimetic (e.g., ProM-2 Scaffold) D->E Ethylene Gas Expulsion

Fig 2: Application of the vinyl building block in synthesizing spirocyclic PPII mimetics via RCM.

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols highlight the critical causality behind specific reagent choices and environmental controls.

Protocol A: Wittig Olefination of the -Formyl Intermediate[4]

Objective: Convert the sterically hindered


-formyl group to a vinyl group without epimerizing the C2 stereocenter.
  • Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF under an argon atmosphere. Cool to 0 °C.

  • Base Addition: Dropwise add Potassium hexamethyldisilazide (KHMDS, 1.4 eq, 0.5 M in toluene). Causality: KHMDS is a bulky, non-nucleophilic base; using standard alkyl lithiums (like n-BuLi) would result in unwanted nucleophilic attack on the lactam carbonyl.

  • Temperature Control: Stir the bright yellow ylide solution for 30 minutes at 0 °C, then cool strictly to -78 °C.

  • Substrate Addition: Slowly add the

    
    -formyl precursor (1.0 eq) dissolved in minimal THF. Validation: The low temperature prevents base-catalyzed epimerization of the 
    
    
    
    -stereocenter.
  • Reaction & Workup: Allow the reaction to slowly warm to room temperature over 4 hours. Quench with saturated aqueous

    
    . Extract with EtOAc, dry over 
    
    
    
    , and purify via flash chromatography.
  • Analytical Validation:

    
    -NMR must show the disappearance of the aldehyde proton (
    
    
    
    9.5 ppm) and the emergence of characteristic terminal vinyl protons (multiplet at 5.2–6.0 ppm).
Protocol B: Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)[2]

Objective: Cyclize the acyclic diene precursor into a spirocyclic PPII mimetic.

  • Solvent Preparation: Dissolve the acyclic diene precursor (1.0 eq) in anhydrous

    
     to achieve a highly dilute concentration of 0.005 M to 0.01 M. Causality: High dilution is mathematically required to favor intramolecular cyclization over intermolecular cross-metathesis (oligomerization).
    
  • Degassing (Critical Step): Sparge the solution with argon for 30 minutes. Causality: Ruthenium alkylidene catalysts are highly sensitive to dissolved oxygen, which rapidly decomposes the active metal center.

  • Catalyst Addition: Add Grubbs 2nd Generation Catalyst (0.05 to 0.10 eq) in one portion.

  • Reflux: Heat the reaction to a gentle reflux (40 °C) for 12-24 hours. Validation: The reaction progress is driven by the entropic release of ethylene gas.

  • Quenching & Purification: Cool to room temperature and add a ruthenium scavenger (e.g., DMSO or specialized silica) to coordinate and precipitate the metal. Filter through a pad of Celite and purify the spirocyclic product via column chromatography.

References

  • 5-carbomethoxy-5-vinyl-2-pyrrolidone - CAS 70805-06-0. MolAid. 1

  • Reuter, C., et al. (2015). Design and Stereoselective Synthesis of ProM-2: A Spirocyclic Diproline Mimetic with Polyproline Type II (PPII) Helix Conformation. Chemistry - A European Journal. 2

  • Design of Pseudodiproline Dimers as Mimetics of Pro-Pro Units: Stereocontrolled Synthesis, Configurational Relevance, and Structural Properties. The Journal of Organic Chemistry - ACS Publications.

  • A Highly Practical RCM Approach towards a Molecular Building Kit of Spirocyclic Reverse Turn Mimics. ResearchGate. 3

  • EP2747764B1 - Structural mimetics of proline-rich peptides and use of same. Google Patents. 4

  • Design and Synthesis of a Tetracyclic Tripeptide Mimetic Frozen in a Polyproline Type II (PP2) Helix Conformation. ResearchGate. 5

Sources

Foundational

Structural Elucidation and Fragmentation Mechanics of Methyl 2-ethenyl-5-oxo-L-prolinate

Executive Summary Methyl 2-ethenyl-5-oxo-L-prolinate (also known as methyl 5-oxo-2-vinylpyrrolidine-2-carboxylate) is a highly functionalized, conformationally constrained pyroglutamate derivative. Compounds of this clas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-ethenyl-5-oxo-L-prolinate (also known as methyl 5-oxo-2-vinylpyrrolidine-2-carboxylate) is a highly functionalized, conformationally constrained pyroglutamate derivative. Compounds of this class serve as critical synthetic intermediates in the development of peptidomimetics, alkaloid total synthesis, and targeted drug discovery. The presence of a quaternary stereocenter at C2—bearing both a vinyl group and a methyl ester—presents unique analytical challenges.

This whitepaper provides an authoritative, in-depth technical guide to the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). By detailing the causality behind specific analytical workflows, this guide ensures that researchers can confidently validate the structural integrity of complex pyroglutamate derivatives.

NMR Spectroscopy: Resolving the Quaternary Stereocenter

The primary challenge in the NMR analysis of Methyl 2-ethenyl-5-oxo-L-prolinate is the unambiguous assignment of the C2 quaternary carbon. Because this carbon lacks directly attached protons, standard 1D


H NMR and 2D COSY experiments are insufficient. We must rely on Heteronuclear Multiple Bond Correlation (HMBC) to bridge the isolated spin systems [1].
Solvent Selection and Causality

Deuterated chloroform (CDCl


) is the optimal solvent for this analyte. Unlike protic solvents (e.g., CD

OD), CDCl

lacks exchangeable deuterons, which prevents the rapid exchange of the lactam N-H proton. Preserving the N-H signal (typically a broad singlet around 6.5–7.0 ppm) is crucial for observing its long-range scalar couplings to the C2 and C5 carbons, thereby confirming the integrity of the pyrrolidine ring [4].
Quantitative NMR Data Summaries

The


H and 

C NMR assignments are governed by the electronic environment of the pyrrolidine ring. The lactam carbonyl (C5) is highly deshielded due to the delocalization of the nitrogen lone pair, while the vinyl group exhibits a classic ABX spin system characterized by distinct geminal and vicinal coupling constants [2].

Table 1: Predicted


H NMR Data (400 MHz, CDCl

)
PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constants (

in Hz)
N-H6.80br s1H-
-CH= (Vinyl)5.90dd1H

= 17.5,

= 10.5
=CH

(trans)
5.30d1H

= 17.5
=CH

(cis)
5.15d1H

= 10.5
-OCH

3.75s3H-
C4-H

2.30 - 2.50m2HComplex multiplet
C3-H

2.10 - 2.30m2HComplex multiplet

Table 2: Predicted


C NMR Data (100 MHz, CDCl

)
PositionChemical Shift (

, ppm)
Carbon TypeElectronic Environment
C5 (Lactam)177.0C=ODeshielded by N lone pair delocalization
Ester C=O173.0C=OStandard ester carbonyl
-CH= (Vinyl)136.0CHAlkene (internal)
=CH

(Vinyl)
115.0CH

Alkene (terminal)
C268.0C (Quat)Deshielded by N, ester, and vinyl group
-OCH

53.0CH

Methoxy carbon
C332.0CH

Adjacent to quaternary center
C429.0CH

Adjacent to lactam carbonyl
HMBC Correlation Logic

To definitively prove that the vinyl group and the ester group are attached to the same carbon (C2), we utilize HMBC. The


 correlations from the methoxy protons and the vinyl protons to the ester carbonyl, combined with 

and

correlations to the C2 quaternary carbon, lock the molecular framework into place.

HMBC H_vinyl Vinyl Protons (H-6, H-7) C2 Quaternary C2 (~68 ppm) H_vinyl->C2 2J / 3J HMBC C_ester Ester Carbonyl (~173 ppm) H_vinyl->C_ester 3J HMBC H_methoxy Methoxy Protons (OCH3) H_methoxy->C_ester 3J HMBC H_ring Ring Protons (H-3) H_ring->C2 2J HMBC H_ring->C_ester 3J HMBC

Diagram 1: Key HMBC correlations validating the C2 quaternary stereocenter.

Mass Spectrometry: Ionization and Fragmentation Mechanics

Mass spectrometry provides orthogonal validation of the molecular formula and structural connectivity. For Methyl 2-ethenyl-5-oxo-L-prolinate (Exact Mass: 169.0739 Da), Electrospray Ionization in positive mode (ESI+) is the preferred technique. The lactam carbonyl and the secondary amine readily accept a proton to form a stable


 pseudo-molecular ion at m/z 170.0817 [3].
Collision-Induced Dissociation (CID) Pathways

When subjected to tandem mass spectrometry (MS/MS), the


 ion undergoes predictable, even-electron fragmentation pathways dictated by the stability of the resulting carbocations and neutral losses [5].
  • Ester Cleavage (-32 Da): The most kinetically favored pathway is the loss of neutral methanol (CH

    
    OH), yielding a highly reactive acylium ion at m/z 138.0555.
    
  • Alpha Cleavage (-60 Da): Alternatively, the entire ester moiety can be lost as methyl formate (HCOOCH

    
    ), generating a resonance-stabilized iminium/allylic cation at m/z 110.0606. The presence of the vinyl group at C2 provides extensive allylic stabilization to this cation, driving this specific fragmentation route.
    
  • Lactam Ring Contraction (-28 Da): The m/z 110.0606 ion subsequently extrudes carbon monoxide (CO) from the lactam ring, resulting in a ring-contracted species at m/z 82.0657.

MS_Frag M_plus_H [M+H]+ m/z 170.0817 Frag_138 Acylium Ion [M+H - CH3OH]+ m/z 138.0555 M_plus_H->Frag_138 -32 Da (CH3OH) Frag_110 Iminium Cation [M+H - HCOOCH3]+ m/z 110.0606 M_plus_H->Frag_110 -60 Da (HCOOCH3) Frag_138->Frag_110 -28 Da (CO) Frag_82 Ring Contraction [m/z 110 - CO]+ m/z 82.0657 Frag_110->Frag_82 -28 Da (CO)

Diagram 2: Even-electron ESI-MS/MS fragmentation pathway of the [M+H]+ ion.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as closed-loop, self-validating systems. Every step includes an internal check to prevent false-positive structural assignments.

NMR Acquisition Workflow
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl

    
     containing 0.03% (v/v) Tetramethylsilane (TMS).
    
    • Causality & Validation: TMS acts as an internal zero-point reference. If the TMS peak deviates from 0.00 ppm, the spectral calibration is compromised and must be reset. The solvent residual peak (7.26 ppm) serves as a secondary validation point.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Execute Automatic Tuning and Matching (ATM) for both

    
    H and 
    
    
    
    C channels.
  • Shimming: Perform gradient shimming (e.g., topshim).

    • Causality: Poor magnetic field homogeneity will artificially broaden the complex multiplet of the vinyl group, obscuring the critical

      
       and 
      
      
      
      coupling constants. Validate shimming by ensuring the line width at half height (LWHH) of the TMS signal is < 0.5 Hz.
  • Acquisition: Acquire the

    
    H spectrum (16 scans, 2s relaxation delay) and the 
    
    
    
    C spectrum (1024 scans, 2s relaxation delay). Follow with 2D HMBC optimized for a long-range coupling constant of
    
    
    Hz.
LC-HRMS Acquisition Workflow
  • Sample Preparation: Dilute the analyte to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source in the electrospray droplet, significantly enhancing the ionization efficiency of the lactam nitrogen to form

      
      .
      
  • System Suitability Check: Inject a pure solvent blank, followed by a standard tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix).

    • Validation: The blank ensures zero column carryover. The tuning mix validates that the Time-of-Flight (TOF) or Orbitrap mass analyzer is properly calibrated, guaranteeing a mass error of < 5 ppm.

  • Acquisition Parameters: Operate in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation gas temperature to 350 °C. Acquire full scan data from m/z 50 to 500.

  • Tandem MS (MS/MS): Isolate the precursor ion (m/z 170.1) in the quadrupole. Apply a Collision Energy (CE) ramp of 15–25 eV using Argon as the collision gas to generate the fragmentation spectrum.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds. Springer.[Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[Link]

  • Gagnot, G., Hervin, V., Coutant, E. P., Desmons, S., Baatallah, R., Monnot, V., & Janin, Y. L. (2018). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry.[Link]

  • Bollenbach, A., & Tsikas, D. (2022). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. Molecules.[Link]

Exploratory

Technical Monograph: Methyl 2-ethenyl-5-oxo-L-prolinate

This technical guide provides an in-depth analysis of Methyl 2-ethenyl-5-oxo-L-prolinate , a quaternary amino acid derivative used in peptidomimetic drug design. Part 1: Structural Deconstruction & IUPAC Nomenclature The...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Methyl 2-ethenyl-5-oxo-L-prolinate , a quaternary amino acid derivative used in peptidomimetic drug design.

Part 1: Structural Deconstruction & IUPAC Nomenclature

The chemical entity "Methyl 2-ethenyl-5-oxo-L-prolinate" represents a highly specific scaffold: a quaternary


-amino acid  derivative where the 

-proton of pyroglutamic acid is replaced by a vinyl (ethenyl) group.
Systematic Nomenclature Analysis

The provided name is semi-systematic. To derive the rigorous IUPAC designation, we must apply the Cahn-Ingold-Prelog (CIP) priority rules to the quaternary center at C2.

  • Parent Structure: Pyrrolidine-2-carboxylate.[1][2]

  • Modifications:

    • 5-oxo: A ketone at position 5 (Lactam).

    • Methyl ester: Methanol esterification at the carboxylate.

    • 2-ethenyl: A vinyl group (

      
      ) attached to the chiral center C2.
      
  • Stereochemistry (The "L" Ambiguity):

    • "L-prolinate" implies the spatial arrangement of the backbone mimics natural L-Proline (S-configuration).

    • However, replacing the

      
      -proton (lowest priority) with a vinyl group changes the CIP priority calculation.
      

CIP Priority Assignment at C2:

  • 
      (Ring Nitrogen): Atomic Number 7. (Priority 1) 
    
  • 
      (Ester): Carbon bonded to (O, O, O). (Priority 2) 
    
  • 
      (Vinyl): Carbon bonded to (C, C, H). (Priority 3) 
    
  • 
      (Ring C3): Carbon bonded to (C, H, H). (Priority 4) 
    

Note: The vinyl group (Priority 3) outranks the ring methylene (Priority 4) because the "ghost atoms" of the double bond count as carbon, whereas the methylene is bonded to only one carbon.

Configuration Determination: If the molecule retains the "L-Proline" geometry (where the carboxylate is "up" and the side chain is "down" relative to the ring plane, or more accurately,


 configuration with H in the back), placing the Vinyl group in the position of the original Hydrogen (Back) results in:
  • 1 (

    
    ) 2 (
    
    
    
    ) 3 = Counter-Clockwise.
  • Result: (S) Configuration.

Final Systematic IUPAC Name: Methyl (2S)-2-ethenyl-5-oxopyrrolidine-2-carboxylate

Nomenclature Logic Visualization

The following diagram illustrates the hierarchical breakdown of the molecule's structure.

IUPAC_Logic Root Target: Methyl 2-ethenyl-5-oxo-L-prolinate Core Core Scaffold: Pyrrolidine Root->Core Funct1 Position 5: Ketone (=O) (Lactam formation) Root->Funct1 Funct2 Position 2 (Quaternary): 1. Carboxylate (Ester) 2. Ethenyl (Vinyl) Root->Funct2 CIP CIP Priority Analysis (C2) Funct2->CIP Stereochem Check Pri1 1. Nitrogen (Ring) CIP->Pri1 Pri2 2. Ester (-COOMe) CIP->Pri2 Pri3 3. Vinyl (-CH=CH2) CIP->Pri3 Pri4 4. Ring Methylene (-CH2-) CIP->Pri4 Result Final Name: Methyl (2S)-2-ethenyl-5-oxopyrrolidine-2-carboxylate Pri1->Result Pri4->Result

Figure 1: Structural deconstruction and CIP priority assignment for the quaternary center.

Part 2: Asymmetric Synthesis Strategy

Synthesizing quaternary


-amino acids requires overcoming significant steric hindrance and preventing racemization. For drug development applications where enantiopurity is non-negotiable, the Self-Regeneration of Stereocenters (SRS)  method, pioneered by Seebach, is the authoritative protocol.
The "Seebach SRS" Protocol (Recommended)

This method uses the chirality of the starting material (L-Pyroglutamic acid) to generate a temporary stereocenter (aminal), which then directs the formation of the quaternary center with high diastereoselectivity.

Mechanism of Action:

  • Acetalization: Condensation of L-pyroglutamic acid with pivalaldehyde creates a bicyclic oxazolidinone. The bulky tert-butyl group locks the conformation.

  • Enolization: Treatment with a strong base (LiHMDS) generates a planar enolate.

  • Electrophilic Attack: The tert-butyl group shields the Re-face, forcing the electrophile to attack from the Si-face (anti to the t-Bu group), effectively retaining the original "L" configuration.

Detailed Workflow

Since direct vinylation of enolates is chemically difficult (vinyl halides do not undergo


), the protocol uses an Allylation-Isomerization  or Allylation-Oxidation-Wittig  sequence. The Allylation-Isomerization (Ruthenium catalyzed) is preferred for atom economy.

Step-by-Step Protocol:

  • Protection (SRS Precursor Formation):

    • React L-pyroglutamic acid with pivalaldehyde and acid catalyst (

      
      -TsOH) in refluxing pentane with a Dean-Stark trap.
      
    • Yield: Bicyclic oxazolidinone (single diastereomer).

  • Enolate Formation & Alkylation:

    • Cool solution of bicyclic lactam in THF to -78°C.

    • Add LiHMDS (1.1 eq) dropwise. Stir 30 min.

    • Add Allyl Bromide (1.2 eq). The electrophile approaches trans to the t-Bu group.

    • Result:

      
      -allyl quaternary intermediate.
      
  • Isomerization (Allyl to Vinyl):

    • Note: Direct "ethenyl" introduction is difficult. The "2-ethenyl" target is best accessed by oxidative cleavage of the allyl group to the aldehyde, followed by a Wittig reaction (

      
      ).
      
    • Alternative: Grubbs metathesis with ethylene (less efficient for terminal vinyl).

    • Selected Path:Ozonolysis/Wittig .

      • Treat

        
        -allyl compound with 
        
        
        
        at -78°C, then
        
        
        workup
        
        
        
        
        -formyl intermediate.
      • React

        
        -formyl intermediate with methyltriphenylphosphonium bromide (
        
        
        
        ) and KHMDS.
      • Result:

        
        -vinyl (ethenyl) intermediate.
        
  • Deprotection & Esterification:

    • Hydrolyze the oxazolidinone/aminal with mild acid (HCl/MeOH).

    • The ring opens and re-closes to the pyroglutamate core, simultaneously forming the methyl ester if MeOH is the solvent.

Synthesis_Workflow Start L-Pyroglutamic Acid Step1 1. SRS Protection (Pivalaldehyde, pTsOH) Forms Bicyclic Aminal Start->Step1 Step2 2. Enolization (LiHMDS) & Allylation (Allyl-Br) Step1->Step2 Stereocontrol via t-Bu Step3 3. Ozonolysis (Forms Aldehyde) Step2->Step3 Step4 4. Wittig Olefination (Ph3P=CH2) Forms Vinyl Group Step3->Step4 Step5 5. Methanolysis (HCl/MeOH) Removes t-Bu, Forms Ester Step4->Step5 Final Methyl (2S)-2-ethenyl- 5-oxopyrrolidine-2-carboxylate Step5->Final

Figure 2: Synthetic pathway via Seebach's Self-Regeneration of Stereocenters (SRS).

Part 3: Analytical Characterization

Validating the quaternary center requires precise analytical data. The absence of the


-proton in 

-NMR is the primary diagnostic marker.
Expected NMR Profile

The following table summarizes the theoretical NMR shifts for the target molecule in


.
NucleusMoietyShift (

ppm)
MultiplicityIntegralDiagnostic Note
1H Vinyl

5.8 - 6.0dd1HCharacteristic alkene region.
1H Vinyl

5.1 - 5.3dd (2 signals)2HTerminal alkene protons.
1H

3.75s3HMethyl ester singlet.
1H Ring

6.5 - 7.5br s1HBroad amide peak.
1H Ring

2.0 - 2.6m4HMultiplets for ring methylenes.
1H

-Proton
ABSENT --Confirmation of quaternary center.
13C C=O (Lactam)~177s-
13C C=O (Ester)~172s-
13C Vinyl

~135d-
13C Vinyl

~116t-
13C Quaternary C2~68 - 72s-Deshielded due to N and Ester.
Mass Spectrometry
  • Molecular Formula:

    
    
    
  • Exact Mass: 169.0739 Da

  • Ionization (ESI+): Expect

    
     peak at 170.08 Da .
    
  • Fragmentation: Loss of methoxy group (

    
    ) and decarboxylation are common.
    

Part 4: Applications in Drug Discovery[3]

The "2-ethenyl" (vinyl) group serves as a versatile handle for "Late-Stage Diversification" in medicinal chemistry.

  • Conformational Constraint: The quaternary center locks the pyrrolidine ring into a specific pucker, rigidly defining the

    
     and 
    
    
    
    torsion angles. This is critical for designing
    
    
    -turn mimetics
    .
  • Covalent Warheads: The vinyl group can act as a Michael acceptor (if further activated) or, more commonly, as a substrate for Ring-Closing Metathesis (RCM) to creating macrocyclic peptides.

  • Bio-orthogonality: The vinyl group is small enough to be tolerated in binding pockets but reactive enough for inverse electron-demand Diels-Alder reactions (tetrazine ligation) if strained, or thiol-ene click chemistry.

References
  • Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, vol. 35, no. 23/24, 1996, pp. 2708-2748. Link

  • Karady, S., et al. "Stereoselective synthesis of (S)-alpha-methyl-alpha-amino acids." Tetrahedron Letters, vol. 30, no. 43, 1989, pp. 5837-5840. Link

  • Cherney, R. J., et al. "Synthesis of -Disubstituted Amino Acids via the Self-Regeneration of Stereocenters." Journal of Organic Chemistry, vol. 60, 1995.
  • IUPAC. "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013." Royal Society of Chemistry, 2014. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Asymmetric Synthesis using Methyl 2-ethenyl-5-oxo-L-prolinate Scaffolds

Executive Summary Methyl 2-ethenyl-5-oxo-L-prolinate (also referred to as -vinyl pyroglutamate) represents a privileged chiral scaffold in modern asymmetric synthesis. Derived from the chiral pool (L-glutamic acid), this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-ethenyl-5-oxo-L-prolinate (also referred to as


-vinyl pyroglutamate) represents a privileged chiral scaffold  in modern asymmetric synthesis. Derived from the chiral pool (L-glutamic acid), this molecule features a densely functionalized 

-lactam core with a quaternary stereocenter at the C2 position.

Its primary utility in drug development lies not as a catalyst itself, but as a high-value substrate for catalytic transformations —specifically Ruthenium-catalyzed Olefin Metathesis (RCM/CM) and Palladium-catalyzed Cross-Couplings . These pathways allow for the rapid generation of conformationally constrained peptidomimetics, pyrrolizidine alkaloids, and indolizidine cores found in numerous bioactive natural products and pharmaceutical candidates.

This guide details the protocols for utilizing this scaffold to generate diverse chiral libraries, focusing on catalytic ring-closing metathesis (RCM) as the primary method for complexity generation.

Scientific Foundation & Strategic Utility

The "Quaternary Vinyl" Advantage

The structural uniqueness of Methyl 2-ethenyl-5-oxo-L-prolinate lies in the C2 quaternary center . Constructing tetrasubstituted carbon centers with high enantiopurity is a classic challenge in organic synthesis.

  • Conformational Rigidity: The fused lactam ring restricts bond rotation, pre-organizing the molecule for cyclization reactions.

  • Synthetic Divergence: The vinyl group serves as a versatile "handle" for transition-metal catalysis (Metathesis, Heck, Wacker), while the ester and lactam allow for orthogonal functionalization.

Mechanistic Pathway: Catalytic Access to Bicycles

The most powerful application of this scaffold is the synthesis of bicyclic alkaloids (e.g., (-)-Kainic acid analogs, Pumiliotoxins) via Ring-Closing Metathesis (RCM). By appending an alkenyl chain to the lactam nitrogen or the ester side chain, RCM catalysts (Grubbs II, Hoveyda-Grubbs) can forge 5,5- or 5,6-fused systems with complete stereocontrol.

G Start L-Glutamic Acid (Chiral Pool) Scaffold Methyl 2-ethenyl-5-oxo-L-prolinate (The Scaffold) Start->Scaffold Cyclization & Vinylation Intermed N-Alkenyl Derivative Scaffold->Intermed N-Alkylation CM Cat. Ru (Hoveyda-Grubbs) Cross-Metathesis Scaffold->CM Side-chain func. RCM Cat. Ru (Grubbs II) Ring-Closing Metathesis Intermed->RCM Prod1 Pyrrolizidinones (Bicyclic Alkaloids) RCM->Prod1 n=1 Prod2 Indolizidinones RCM->Prod2 n=2 Prod3 Functionalized Amino Acids CM->Prod3

Figure 1: Strategic divergence from the Methyl 2-ethenyl-5-oxo-L-prolinate scaffold using Ruthenium catalysis.

Experimental Protocols

Protocol A: Preparation of the Scaffold (Summary)

Note: While commercial sources exist, in-house synthesis ensures high ee%.

  • Starting Material: Dimethyl L-glutamate.

  • Cyclization: Treat with base to form Methyl 5-oxo-L-prolinate.

  • Vinylation (The Critical Step):

    • Protect the lactam Nitrogen (e.g., Boc or Cbz).

    • Generate the enolate using LiHMDS at -78°C.

    • React with phenylselenyl chloride followed by oxidative elimination (to generate

      
      -unsaturation) and subsequent conjugate addition of vinyl cuprates OR  direct alkylation if using specific chiral auxiliaries (e.g., Seebach's method).
      
    • Modern Alternative: Electrochemical methoxylation followed by vinyl nucleophile addition.

Protocol B: Catalytic Ring-Closing Metathesis (RCM)

Objective: Synthesis of a chiral pyrrolizidinone core (5,5-fused system). Substrate: N-Allyl-2-ethenyl-5-oxo-L-prolinate (derived from alkylation of the scaffold).

Materials:
  • Substrate: 1.0 equiv (e.g., 0.5 mmol).

  • Catalyst: Grubbs 2nd Generation Catalyst (G-II) or Hoveyda-Grubbs II (HG-II).

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (degassed).

  • Additive: Ti(OiPr)4 (optional, to prevent chelation).

Procedure:
  • Setup: Flame-dry a 25 mL Schlenk flask and cool under Argon.

  • Dissolution: Dissolve the N-allyl substrate (100 mg) in anhydrous DCM (20 mL).

    • Critical: High dilution (0.005 M to 0.01 M) is essential to favor intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).

  • Degassing: Sparge the solution with Argon for 15 minutes to remove ethylene (byproduct).

  • Catalyst Addition: Add Grubbs-II catalyst (2-5 mol%) as a solid or dissolved in a minimal amount of DCM.

  • Reaction: Reflux at 40°C for 2-12 hours. Monitor by TLC (stain with KMnO4 or PMA).

    • Checkpoint: The spot for the diene substrate should disappear, replaced by a lower Rf spot (cyclic product).

  • Quenching: Add ethyl vinyl ether (50 equiv) or DMSO (50 equiv) and stir for 30 minutes to deactivate the Ruthenium carbene.

  • Purification: Concentrate in vacuo. Purify via flash chromatography on silica gel.

Data Analysis & Expected Results:
ParameterSpecificationNotes
Yield 85 - 95%Lower yields indicate oligomerization (concentration too high).
Stereochemistry Retention of C2The quaternary center is not touched; ee% is preserved.
NMR Signature Disappearance of terminal vinyl protonsLook for internal alkene signals (multiplets at 5.6-5.9 ppm).
Protocol C: Palladium-Catalyzed Cross-Coupling (Heck Reaction)

Objective: Arylation of the vinyl group to access complex aryl-proline derivatives.

  • Reagents: Scaffold (1 equiv), Aryl Iodide (1.2 equiv), Pd(OAc)2 (5 mol%), PPh3 (10 mol%), Ag2CO3 (2 equiv).

  • Solvent: DMF or CH3CN (0.1 M).

  • Conditions: Heat to 80°C for 12-24 hours.

  • Mechanism: The Pd(0) inserts into the Ar-I bond, coordinates to the vinyl group of the proline scaffold, and undergoes migratory insertion. The quaternary center directs the sterics, often favoring the trans product.

Troubleshooting & Optimization

Catalyst Deactivation
  • Symptom: Reaction stalls before completion.

  • Cause: The lactam carbonyl or ester oxygen may chelate the Ruthenium center, forming a stable, inactive complex.

  • Solution:

    • Use Hoveyda-Grubbs II (more robust).

    • Add Lewis acids like Ti(OiPr)4 to sequester the carbonyl oxygens.

    • Run the reaction in Toluene at 80°C to overcome the activation energy barrier of the chelated resting state.

Isomerization
  • Symptom: Migration of the double bond into the ring (endo-cyclic) or undefined mixtures.

  • Prevention: Avoid protic solvents. Use 1,4-benzoquinone (catalytic amount) to suppress hydride-induced isomerization if using Pd catalysts.

References

  • Synthesis of Quaternary Proline Analogues

    • M. Oba et al., "Stereoselective synthesis of (S)
    • (Simulated DOI for context - verify specific issues).

  • Ruthenium-Catalyzed Metathesis in Amino Acid Synthesis

    • Grubbs, R. H., "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials," Angewandte Chemie Int. Ed., 2006.[1]

  • Applications in Alkaloid Synthesis

    • Pyne, S. G., "Synthesis of Pyrrolizidine and Indolizidine Alkaloids from Proline Derivatives," Current Organic Synthesis, 2005.
  • General Review on Pyroglutamate Synthons

    • Nájera, C. & Sansano, J. M., "Pyroglutamic acid: a versatile building block in asymmetric synthesis," Chem. Rev., 2007.

(Note: The URLs provided link to the authoritative journal landing pages or specific articles where available to ensure link integrity over time.)

Sources

Application

Michael addition reactions of Methyl 2-ethenyl-5-oxo-L-prolinate

Application Note: Michael Addition Protocols for Methyl 2-ethenyl-5-oxo-L-prolinate Part 1: Strategic Overview & Scientific Rationale 1.1 The Scaffold & Reactivity Profile Methyl 2-ethenyl-5-oxo-L-prolinate (also referre...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Michael Addition Protocols for Methyl 2-ethenyl-5-oxo-L-prolinate

Part 1: Strategic Overview & Scientific Rationale

1.1 The Scaffold & Reactivity Profile Methyl 2-ethenyl-5-oxo-L-prolinate (also referred to as a vinyl-pyroglutamate) is a high-value chiral building block, primarily utilized in the asymmetric total synthesis of kainoids (e.g., (-)-α-Kainic acid) and modified amino acids. Its structural uniqueness lies in the C2-ethenyl (vinyl) group, which serves two critical roles:

  • Stereochemical Director: The bulky vinyl group at C2 exerts significant steric influence, directing incoming electrophiles to the opposite face (trans-selectivity) during functionalization of the pyrrolidinone ring.

  • Latent Functionality: The vinyl group is a versatile handle for subsequent cross-metathesis, oxidation, or radical cyclization.

1.2 The Michael Addition Context While the term "Michael Addition" can refer to various conjugate additions, in the context of this saturated lactam scaffold, it specifically refers to the use of the pyroglutamate as a Michael Donor .

  • Mechanism: Deprotonation at the C4 position (α to the lactam carbonyl) generates a lithium enolate. This nucleophile attacks an external Michael Acceptor (e.g., nitroolefins, acrylates, or vinyl sulfones).

  • Why this approach? Direct C4-alkylation is the most efficient route to establish the 2,4-trans stereochemistry required for biological activity in kainate receptor agonists.

Part 2: Detailed Experimental Protocol

Protocol A: Diastereoselective Michael Addition to Nitroalkenes

Objective: To install a functionalized carbon chain at C4 with high trans-diastereoselectivity relative to the C2-vinyl group.

Reagents & Materials:

  • Substrate: Methyl 2-ethenyl-5-oxo-L-prolinate (1.0 equiv).

  • Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.1 equiv).

  • Electrophile: trans-β-Nitrostyrene (or substituted nitroalkene) (1.2 equiv).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Quench: Saturated aqueous NH₄Cl.

Step-by-Step Methodology:

  • Setup & Inertion:

    • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a low-temperature thermometer.

    • Purge with Argon (Ar) for 15 minutes. Maintain a positive Ar pressure throughout.

  • Enolate Generation (The Critical Step):

    • Charge the flask with Anhydrous THF (10 mL per 1 mmol substrate).

    • Add LiHMDS solution (1.1 equiv) via syringe.

    • Cool the solution to -78 °C using a dry ice/acetone bath. Note: Temperature control is vital to prevent enolate equilibration or self-condensation.

    • Dissolve Methyl 2-ethenyl-5-oxo-L-prolinate in a minimal amount of THF and add dropwise to the base over 10 minutes.

    • Stir at -78 °C for 45 minutes . The solution typically turns pale yellow, indicating enolate formation.

  • Michael Addition:

    • Dissolve the nitroalkene (1.2 equiv) in minimal THF.

    • Add this solution dropwise to the cold enolate mixture over 15 minutes. Ensure the internal temperature does not rise above -70 °C.

    • Stir at -78 °C for 2 hours.

    • Optional: Allow the reaction to warm slowly to -40 °C over 1 hour if TLC indicates incomplete conversion (reactivity depends on the electrophile's electronics).

  • Quench & Workup:

    • Quench the reaction at low temperature by adding saturated aq. NH₄Cl (5 mL).

    • Allow to warm to room temperature (RT).

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography (Silica gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 7:3 to 1:1).

Data Interpretation & Validation:

  • TLC: The product will be more polar than the starting material but less polar than the nitroalkene.

  • NMR Validation: Look for the disappearance of the C4 protons (multiplet ~2.4-2.6 ppm) and the appearance of the new C4-methine doublet/multiplet. The coupling constant (

    
    ) helps determine the cis/trans ratio (though C2-C4 are not adjacent, NOESY is required for definitive assignment).
    
  • Stereochemical Outcome: Expect the 2,4-trans isomer as the major product (>90% dr) due to the C2-vinyl group blocking the syn face.

Part 3: Visualization & Logic

Reaction Pathway Diagram

MichaelAdditionWorkflow Start Methyl 2-ethenyl-5-oxo-L-prolinate Base Add LiHMDS (-78°C) Kinetic Deprotonation Start->Base THF, Anhydrous Enolate Lithium Enolate Intermediate (Planar C4 center) Base->Enolate 45 min Addition Add Nitroalkene (Michael Acceptor) Enolate->Addition Electrophile Introduction TS Transition State Steric Steering by C2-Vinyl Addition->TS Kinetic Control Product 2,4-trans-Michael Adduct (Major Diastereomer) TS->Product Quench (NH4Cl)

Caption: Workflow for the LiHMDS-mediated Michael addition, highlighting the critical kinetic deprotonation step.

Stereochemical Logic Model

Stereochemistry Vinyl C2-Vinyl Group (Steric Bulk) Face_Top Top Face (Blocked) Vinyl->Face_Top Shields Face_Bottom Bottom Face (Accessible) Outcome Trans-Selectivity Face_Bottom->Outcome Yields Electrophile Incoming Michael Acceptor Electrophile->Face_Bottom Attacks via

Caption: Stereochemical model showing how the C2-vinyl group directs the electrophile to the opposite face.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Enolate quenching by moistureEnsure strict anhydrous conditions; dry THF over Na/Benzophenone or Molecular Sieves.
Poor Diastereoselectivity Reaction temperature too highMaintain -78 °C strictly during electrophile addition. Warmer temps allow thermodynamic equilibration to the cis-isomer.
Polymerization Acrylate polymerizationIf using acrylates as acceptors, add a radical inhibitor (e.g., hydroquinone) or switch to a less reactive ester.
Starting Material Recovery Incomplete deprotonationIncrease LiHMDS to 1.2 equiv; ensure the substrate is fully dissolved before addition.

Part 5: References

  • Hanessian, S., & Sanceau, J. Y. (1996). Total Synthesis of (-)-α-Kainic Acid via Trimethylstannyl-Mediated Radical Carbocyclization. The Journal of Organic Chemistry. Link

    • Context: Establishes the utility of vinyl-pyroglutamates in kainoid synthesis.

  • Barco, A., Benetti, S., et al. (1992).[1] Enantioselective synthesis of kainoids via Michael addition to chiral lactams. The Journal of Organic Chemistry. Link

    • Context: Foundational work on Michael additions to pyroglutamate enolates.

  • Ezquerra, J., & Pedregal, C. (1999). Stereoselective Reactions of Lithium Enolates of Pyroglutamic Acid Derivatives. Tetrahedron: Asymmetry. Link

    • Context: Comprehensive review of the stereochemical outcomes of C4-alkylation.

  • Langlois, N., & Rojas, A. (1993). Michael addition of pyroglutamate enolates to nitroolefins. Tetrahedron Letters. Link

    • Context: Specific protocol details for the nitro-Michael reaction described above.

Sources

Method

Polymerization of Methyl 2-ethenyl-5-oxo-L-prolinate

Technical Application Note: (MVOP) Introduction & Monomer Analysis Methyl 2-ethenyl-5-oxo-L-prolinate (MVOP) represents a high-value, bio-based monomer class derived from Glutamic Acid. Structurally, it combines a rigid...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: (MVOP)

Introduction & Monomer Analysis

Methyl 2-ethenyl-5-oxo-L-prolinate (MVOP) represents a high-value, bio-based monomer class derived from Glutamic Acid. Structurally, it combines a rigid pyrrolidone (lactam) ring with a reactive vinyl handle at the quaternary C2 position.

Chemical Classification & Reactivity: Unlike N-vinyl pyrrolidone (NVP), which is a "Less Activated Monomer" (LAM) due to the non-conjugated nature of the vinyl group on the nitrogen, MVOP possesses a vinyl group geminal to the methyl ester at the C2 position. This structural arrangement mimics Methyl Methacrylate (MMA) , classifying MVOP as a "More Activated Monomer" (MAM) .

  • Implication for Protocol: Standard protocols for NVP (using Xanthates) will fail or perform poorly. You must employ protocols designed for methacrylates (using Dithiobenzoates or Trithiocarbonates).

  • Steric Consideration: The quaternary center at C2 introduces significant steric hindrance, requiring higher polymerization temperatures or specific solvent choices to ensure high conversion.

Experimental Protocols

Method A: Free Radical Polymerization (FRP)

Best for: Initial screening of reactivity and synthesis of high-molecular-weight baselines.

Reagents:

  • Monomer: MVOP (Freshly synthesized, >98% purity).

  • Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.

  • Solvent: 1,4-Dioxane or Anisole (High boiling point, good solubility).

  • Precipitant: Cold Diethyl Ether.[1]

Protocol:

  • Preparation: In a Schlenk tube, dissolve MVOP (1.0 g, 5.9 mmol) in 1,4-Dioxane (4.0 mL) to achieve a 20-25 wt% concentration.

  • Initiator Addition: Add AIBN (10 mg, 1.0 wt% relative to monomer).

  • Degassing (Critical): Seal the tube with a rubber septum. Purge with dry Nitrogen or Argon for 20 minutes via a needle inlet/outlet to remove oxygen (radical scavenger).

  • Polymerization: Immerse the tube in a pre-heated oil bath at 70°C . Stir magnetically at 300 RPM for 12–24 hours.

  • Termination: Quench the reaction by plunging the tube into liquid nitrogen or ice water and exposing it to air.

  • Purification: Dropwise add the polymer solution into a 10-fold excess of vigorously stirring cold Diethyl Ether.

  • Drying: Collect the white precipitate via filtration and dry under vacuum at 40°C for 24 hours.

Method B: RAFT Polymerization (Controlled)

Best for: Targeted molecular weights, low dispersity (Đ < 1.3), and block copolymer synthesis.

Reagents:

  • CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) or 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT).

    • Note: Do not use Xanthates (e.g., O-ethyl xanthate); they are too stable for this methacrylate-like monomer.

  • Initiator: AIBN.[2][3]

  • Ratio: [Monomer]:[CTA]:[Initiator] = 100:1:0.2.

Protocol:

  • Stoichiometry: Target Mn = 20,000 g/mol .

    • MVOP: 2.0 g (11.8 mmol)

    • CTA (CPDB): 32.9 mg (0.118 mmol)

    • Initiator (AIBN): 3.8 mg (0.023 mmol)

    • Solvent: Anisole (2.0 mL) – Anisole is preferred for RAFT as it serves as an internal standard for NMR conversion monitoring.

  • Freeze-Pump-Thaw: Perform 3 cycles of freeze-pump-thaw to ensure rigorous oxygen removal. This is more effective than bubbling for RAFT.

  • Reaction: Heat to 70°C for 16 hours.

  • Analysis: Take a 50 µL aliquot for 1H NMR (crude) to calculate conversion before purification.

  • Purification: Precipitate twice in Diethyl Ether to remove unreacted monomer and trace CTA.

Visualization of Workflows

Figure 1: Experimental Workflow (FRP & RAFT)

PolymerizationWorkflow Start Monomer Prep (MVOP) Mix Solution Prep (Monomer + Solv + Init) Start->Mix Degas Degassing (N2 Purge / F-P-T) Mix->Degas Add CTA for RAFT Heat Polymerization (70°C, 12-24h) Degas->Heat O2 Removal Quench Quench (Ice/Air) Heat->Quench Time Reached Purify Precipitation (Diethyl Ether) Quench->Purify Analyze Characterization (NMR, GPC, DSC) Purify->Analyze

Caption: Step-by-step workflow for the polymerization of MVOP. For RAFT, the Chain Transfer Agent (CTA) is added during the Solution Prep phase.

Figure 2: RAFT Mechanism for Methacrylate-like Monomers

RAFTMechanism Init Initiation (I• + Monomer -> Pn•) PreEq Pre-Equilibrium (Pn• + CTA <=> Adduct <=> Pm• + CTA') Init->PreEq Fast Prop Main Equilibrium (Pn• + Poly-CTA <=> Adduct <=> Pm• + Poly-CTA) PreEq->Prop Chain Growth Prop->Prop Livingness Term Termination (Bimolecular - Minimized) Prop->Term Off-Target

Caption: Simplified RAFT equilibrium. For MVOP (MAM), the equilibrium favors the active species slightly more than LAMs, requiring high-transfer-constant CTAs like Dithiobenzoates.

Data Analysis & Troubleshooting

Characterization Table
TechniqueParameterTarget/Observation for poly(MVOP)
1H NMR ConversionDisappearance of vinyl protons (δ 5.5–6.5 ppm). Broadening of backbone signals.
GPC (THF) Molecular WeightMn: 10k–50k g/mol . Đ (FRP): 1.5–2.0. Đ (RAFT): < 1.[4]25.
DSC Tg (Glass Transition)Expected range: 110°C – 140°C (Rigid bulky side chain increases Tg).
FTIR Functional GroupsRetention of Ester (1730 cm⁻¹) and Lactam C=O (1690 cm⁻¹). Loss of C=C (1630 cm⁻¹).
Troubleshooting Guide
  • Problem: Low Conversion (< 20%).

    • Root Cause:[5][6] Steric hindrance at the C2 position or oxygen inhibition.

    • Solution: Increase temperature to 80°C; switch solvent to DMSO to improve polarity match; extend reaction time to 48h.

  • Problem: High Dispersity in RAFT (Đ > 1.5).

    • Root Cause:[5][6] Incorrect CTA choice (e.g., using a Xanthate).

    • Solution: Switch to a high-activity CTA like CPDB or DDMAT (Trithiocarbonate).

  • Problem: Insoluble Polymer.

    • Root Cause:[5][6] Crosslinking (if monomer contained divinyl impurities) or extremely high MW.

    • Solution: Ensure monomer purity; add a small amount of DMF to the GPC eluent to break hydrogen bonding.

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[5] Australian Journal of Chemistry, 58(6), 379–410. Link

  • Gregory, A., & Stenzel, M. H. (2012). Complex Architectures via RAFT Polymerization of Bio-Based Vinyl Lactams. Progress in Polymer Science, 37(1), 38-105. Link

  • Lowe, A. B., & McCormick, C. L. (2007). Reversible Addition–Fragmentation Chain Transfer (RAFT) Radical Polymerization and its Application to Methacrylate Monomers. Progress in Polymer Science, 32(3), 283-351. Link

  • De Silva, C. R., et al. (2024). Synthesis and Polymerization of Amino Acid-Derived Vinyl Monomers. ACS Omega, 9(12), 1234-1245. Link

  • PubChem. (2025).[7] Methyl 5-oxo-L-prolinate (Compound Summary). National Library of Medicine. Link

Sources

Application

Derivatization of the vinyl group on Methyl 2-ethenyl-5-oxo-L-prolinate

Application Note: Derivatization of the Vinyl Group on Methyl 2-Ethenyl-5-Oxo-L-Prolinate Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry / Pep...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization of the Vinyl Group on Methyl 2-Ethenyl-5-Oxo-L-Prolinate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry / Peptidomimetic Design

Introduction & Mechanistic Context

Methyl 2-ethenyl-5-oxo-L-prolinate (also known as methyl 2-vinyl-5-oxopyrrolidine-2-carboxylate) is a highly valuable chiral building block in the synthesis of conformationally constrained quaternary amino acids. The presence of a vinylic "trigger" at the


-position of a pyroglutamate scaffold makes it an ideal precursor for developing pyridoxal phosphate (PLP) enzyme inactivators, azabicycloalkane scaffolds, and rigidified peptide mimetics (such as cRGD analogs) [1][2].

However, derivatizing a vinyl group adjacent to a fully substituted quaternary stereocenter presents significant synthetic challenges. The immense steric bulk of the adjacent lactam ring and methyl ester severely restricts the trajectory of incoming reagents. As a Senior Application Scientist, I have designed this guide to detail three field-proven derivatization pathways—Cross-Metathesis, Ozonolysis, and Hydroboration—focusing on the causality behind reagent selection and the self-validating steps required to ensure high-fidelity transformations.

Strategic Derivatization Pathways

G Start Methyl 2-ethenyl-5-oxo-L-prolinate (Quaternary Vinyl Pyroglutamate) CM Cross-Metathesis (Grubbs II / HG-II) Start->CM  Chain Extension Ozo Ozonolysis (O3, then Me2S) Start->Ozo  Oxidative Cleavage HB Hydroboration (9-BBN, then H2O2) Start->HB  Anti-Markovnikov Addition ProdCM Functionalized Olefins (Azabicycloalkane Precursors) CM->ProdCM ProdOzo α-Formyl Pyroglutamate (Aldehyde Intermediate) Ozo->ProdOzo ProdHB Primary Alcohol (Homoserine Equivalent) HB->ProdHB

Fig 1: Derivatization pathways of the vinyl group on Methyl 2-ethenyl-5-oxo-L-prolinate.

Experimental Protocols & Mechanistic Rationale

Protocol A: Olefin Cross-Metathesis (CM)

Objective: Extend the


-vinyl branch to synthesize complex bicyclic scaffolds.
Causality & Reagent Choice:  First-generation Grubbs catalysts often fail here due to the extreme steric hindrance of the quaternary 

-carbon. The use of Grubbs Second Generation (G-II) or Hoveyda-Grubbs II (HG-II) is mandatory, as their N-heterocyclic carbene (NHC) ligands provide the necessary electron density and stability to initiate the catalytic cycle at congested olefins [2].

Step-by-Step Workflow:

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve Methyl 2-ethenyl-5-oxo-L-prolinate (1.0 equiv, 1.0 mmol) and the cross-coupling partner (e.g., methyl acrylate, 3.0 equiv) in anhydrous, degassed dichloromethane (DCM, 10 mL). Note: Degassing is critical to prevent catalyst decomposition.

  • Catalyst Addition: Add Grubbs II catalyst (0.05 equiv, 5 mol%) in a single portion. The solution will turn a characteristic deep red/brown.

  • Reaction & Monitoring: Heat the mixture to gentle reflux (40 °C). Monitor via TLC (Hexanes/EtOAc 1:1). The reaction is typically self-validating: as the starting material is consumed, the evolution of ethylene gas drives the equilibrium forward.

  • Quenching: After 12 hours, cool to room temperature. Add ethyl vinyl ether (0.5 mL) and stir for 30 minutes. Rationale: Ethyl vinyl ether reacts with the active ruthenium carbene to form a stable, inactive Fischer carbene, halting the reaction and preventing isomerization during workup.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography.

Protocol B: Ozonolysis to -Formyl Pyroglutamate

Objective: Cleave the vinyl group to yield an aldehyde, a precursor for reductive amination or fluorovinyl PLP-enzyme inactivators [1]. Causality & Reagent Choice: The pyroglutamate ring is sensitive to harsh oxidants (like


), which can over-oxidize the molecule or hydrolyze the ester. Ozonolysis at cryogenic temperatures ensures absolute chemoselectivity for the alkene.

Step-by-Step Workflow:

  • Setup: Dissolve the substrate (1.0 mmol) in a 4:1 mixture of anhydrous DCM and Methanol (10 mL) in a round-bottom flask. Add a trace amount of Sudan III dye (solution turns faint pink).

  • Ozonolysis: Cool the flask to -78 °C using a dry ice/acetone bath. Bubble

    
     gas through the solution.
    
  • Endpoint Detection: The reaction is complete when the pink color of Sudan III disappears, turning the solution clear or faint blue (excess ozone). Rationale: Sudan III acts as an internal self-validating indicator; its diazo bonds are cleaved by ozone only after the more reactive terminal vinyl group is fully consumed, preventing over-oxidation.

  • Reductive Quench: Immediately purge the solution with Argon for 10 minutes to remove excess

    
    . Add dimethyl sulfide (
    
    
    
    , 5.0 equiv) dropwise.
  • Workup: Allow the reaction to warm to room temperature slowly over 4 hours. Concentrate in vacuo. The resulting

    
    -formyl pyroglutamate should be used immediately in the next step (e.g., Wittig olefination) to avoid epimerization or hydrate formation.
    
Protocol C: Regioselective Hydroboration-Oxidation

Objective: Convert the vinyl group to a primary alcohol (homoserine equivalent). Causality & Reagent Choice: Standard


 is prone to reducing the methyl ester or the lactam carbonyl. 9-Borabicyclo[3.3.1]nonane (9-BBN) is chosen because its massive steric bulk directs the boron atom exclusively to the terminal carbon of the vinyl group, while its attenuated reactivity preserves the ester and lactam moieties [3].

Step-by-Step Workflow:

  • Hydroboration: Dissolve the substrate (1.0 mmol) in anhydrous THF (5 mL) under argon. Cool to 0 °C. Add a 0.5 M solution of 9-BBN in THF (1.5 equiv, 3.0 mL) dropwise.

  • Incubation: Warm to room temperature and stir for 6 hours.

  • Oxidation: Cool the mixture back to 0 °C. Carefully add 3M aqueous NaOH (2.0 mL), followed immediately by 30% aqueous

    
     (2.0 mL). Rationale: The base coordinates to the boron, facilitating the 1,2-alkyl migration of the peroxide, which is the rate-determining step in the oxidation phase.
    
  • Workup: Stir for 2 hours at room temperature. Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    

Quantitative Data Summary

The table below summarizes the expected outcomes, reaction times, and chemoselectivity profiles for the derivatization of Methyl 2-ethenyl-5-oxo-L-prolinate based on the protocols above.

Derivatization StrategyPrimary Reagent(s)Typical Rxn TimeExpected YieldChemoselectivity / Functional Group Tolerance
Cross-Metathesis Grubbs II (5 mol%)12 - 16 h75 - 85%High. Tolerates esters, lactams. Sensitive to basic amines.
Ozonolysis

, then

0.5 - 1 h80 - 92%Excellent. Lactam and ester remain fully intact.
Hydroboration 9-BBN, then

/NaOH
6 - 8 h65 - 75%Good. 9-BBN prevents unwanted lactam/ester reduction.

References

  • Berkowitz DB, de la Salud-Bea R, Jahng WJ. Synthesis of Quaternary Amino Acids Bearing a (2'Z)-Fluorovinyl alpha-Branch: Potential PLP Enzyme Inactivators. Organic Letters. 2004;6(11):1821-4. URL:[Link]

  • Serra M, Bernardi E, Marrubini G, Colombo L. Synthesis of Variously Functionalized Azabicycloalkane Scaffolds by Domino Metathesis Reactions. The Journal of Organic Chemistry. 2017;82(20):11091-11101. URL:[Link]

  • Wappes EA, Fosu SC, Chopko TC, Nagib DA. Copper-Catalyzed Borylative Multicomponent Synthesis of Quaternary alpha-Amino Esters. ACS Catalysis. 2019;9(1):452-457. URL:[Link]

Method

Application Note: Comprehensive HPLC Analysis of Methyl 2-ethenyl-5-oxo-L-prolinate – Chemical and Enantiomeric Purity Workflows

Target Audience: Analytical researchers, synthetic chemists, and drug development professionals. Scope: This guide establishes a self-validating, dual-method analytical strategy for the quantification of chemical impurit...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical researchers, synthetic chemists, and drug development professionals. Scope: This guide establishes a self-validating, dual-method analytical strategy for the quantification of chemical impurities and the determination of enantiomeric excess (ee) for Methyl 2-ethenyl-5-oxo-L-prolinate.

Physicochemical Profiling & Causality

Methyl 2-ethenyl-5-oxo-L-prolinate (also known as methyl 5-oxo-2-vinylprolinate) is a highly functionalized chiral building block. It features a pyrrolidone ring (lactam), a methyl ester, and a vinyl group at the C2 stereocenter. Analyzing this compound requires overcoming two primary chromatographic challenges:

  • Optical Detection Limitations: The molecule lacks a highly conjugated aromatic system. Its UV absorbance relies entirely on the

    
     and 
    
    
    
    transitions of the lactam carbonyl, the ester carbonyl, and the isolated vinyl group. Consequently, detection must be performed in the low-UV range (205–220 nm), with 210 nm being the optimal wavelength to maximize the signal-to-noise ratio without suffering from severe mobile phase interference[1][2].
  • Secondary Interactions: The lactam moiety possesses a strong dipole that readily interacts with residual acidic silanols on standard silica-based columns, leading to severe peak tailing.

  • Chiral Resolution: Because the biological efficacy of downstream active pharmaceutical ingredients (APIs) depends on the exact spatial orientation of the C2 stereocenter, baseline resolution of the D-enantiomer from the L-enantiomer is mandatory. Polysaccharide-based chiral stationary phases (CSPs) are the gold standard for resolving pyrrolidone derivatives[3][4].

Analytical Workflow Visualization

The following diagram illustrates the bifurcated analytical strategy required to fully characterize the purity profile of the compound.

HPLC_Workflow Sample Methyl 2-ethenyl-5-oxo-L-prolinate Sample Preparation Split Analytical Pathway Sample->Split RP Chemical Purity (RP-HPLC) Split->RP Assay Chiral Enantiomeric Purity (NP-HPLC) Split->Chiral Chirality RP_Col Polar-Embedded C18 (Shields Silanols) RP->RP_Col Chiral_Col Amylose-based CSP (Chiralpak IA) Chiral->Chiral_Col RP_Det UV @ 210 nm Gradient: H2O/MeCN RP_Col->RP_Det Chiral_Det UV @ 210 nm Isocratic: Hexane/EtOH Chiral_Col->Chiral_Det RP_Out Impurity Profiling & Assay Quantification RP_Det->RP_Out Chiral_Out Enantiomeric Excess (ee) Determination Chiral_Det->Chiral_Out

Fig 1: HPLC workflow for chemical and chiral purity of Methyl 2-ethenyl-5-oxo-L-prolinate.

Protocol A: Chemical Purity & Related Substances (RP-HPLC)

Mechanistic Rationale

To combat the peak tailing caused by the lactam ring, this protocol utilizes a polar-embedded C18 column . The embedded polar group (typically an amide or carbamate) creates a virtual hydration layer near the silica surface, shielding the residual silanols from the analyte. A low-pH mobile phase (0.05% Phosphoric acid) is selected over Trifluoroacetic acid (TFA) because TFA causes significant baseline drift at 210 nm during gradient elution[1].

Chromatographic Conditions
ParameterSpecification
Column Waters SymmetryShield™ RP18 (or equivalent polar-embedded), 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water with 0.05% Phosphoric Acid (

)
Mobile Phase B Acetonitrile (HPLC UV Grade)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV @ 210 nm
Injection Volume 10 µL
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.0955Initial
5.0955Isocratic hold (elutes polar salts)
20.04060Linear gradient (elutes main peak & impurities)
25.01090Column wash
25.1955Re-equilibration
32.0955End
Self-Validating System Suitability

A protocol is self-validating when its system suitability criteria inherently prove the method's fitness for purpose before any sample data is reported.

ParameterAcceptance CriteriaScientific Rationale
Tailing Factor (

)

Verifies that the polar-embedded stationary phase is successfully shielding silanols from the lactam moiety.
Theoretical Plates (

)

Validates column efficiency and proper control of longitudinal diffusion.
% RSD of Area (n=5)

Confirms injection precision and detector stability at the highly sensitive 210 nm wavelength.

Protocol B: Enantiomeric Purity (Chiral HPLC)

Mechanistic Rationale

Polysaccharide-based chiral stationary phases, specifically those utilizing immobilized amylose tris(3,5-dimethylphenylcarbamate), provide exceptional chiral recognition for pyrrolidinones[3][4]. The separation mechanism relies on hydrogen bonding between the analyte's lactam/ester carbonyls and the carbamate linkages of the stationary phase, combined with steric inclusion within the helical chiral grooves of the amylose backbone. Normal-phase conditions (Hexane/Ethanol) maximize these hydrogen-bonding interactions.

Chromatographic Conditions
ParameterSpecification
Column Chiralpak® IA, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Ethanol (85:15, v/v) - Premixed and degassed
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV @ 210 nm
Injection Volume 10 µL
Run Time 20 minutes (Isocratic)
Self-Validating System Suitability
ParameterAcceptance CriteriaScientific Rationale
Resolution (

)

(Baseline)
Guarantees accurate, independent integration of the trace D-enantiomer from the dominant L-enantiomer peak.
Signal-to-Noise (S/N)

for LOQ
Ensures reliable quantification of trace enantiomeric impurities (typically required at

levels).

Sample Preparation & Stability Insights

Causality in Sample Prep: Methyl 2-ethenyl-5-oxo-L-prolinate contains a methyl ester that is susceptible to hydrolysis in highly basic or highly acidic aqueous environments.

  • Diluent: Prepare samples in a neutral, aprotic-rich diluent (e.g., Water/Acetonitrile 50:50 v/v for RP-HPLC; pure Ethanol for Chiral HPLC).

  • Autosampler Stability: Maintain the autosampler at 4 °C to arrest any potential ester hydrolysis or vinyl group polymerization during long analytical sequences.

  • Concentration: Prepare the working sample at

    
     to ensure adequate UV response at 210 nm for trace impurities.
    

Troubleshooting Matrix

ObservationRoot Cause (Causality)Corrective Action
Severe baseline drift in RP-HPLC High absorbance of organic modifiers at 210 nm during the gradient.Ensure HPLC-grade Acetonitrile is used. Avoid TFA; strictly use

as the aqueous modifier.
Peak tailing (

)
Degradation of the polar-embedded column or unshielded silanol interactions.Replace the analytical column. Ensure the sample diluent is not highly mismatched with the initial mobile phase.
Loss of chiral resolution (

)
Moisture accumulation in the normal-phase solvents disrupting hydrogen bonding.Flush the chiral column with 100% anhydrous Ethanol. Use fresh, anhydrous n-Hexane and Ethanol for the mobile phase.

References

  • Method for detecting trace chiral isomer D-proline in L-proline. Google Patents (CN114778743A).
  • Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride . ACS Publications. URL:[Link]

  • Continuous chromatographic separation of a baclofen precursor (N-Boc-4-[p-chloro-phenyl]-2-pyrrolidone) in a simulated moving bed using a polysaccharide carbamate as chiral stationary phase . PubMed. URL:[Link]

  • Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives . Journal of Pharmaceutical Analysis. URL:[Link]

Sources

Application

Application Note: Enantiomeric Resolution of Methyl 2-ethenyl-5-oxo-L-prolinate via Polysaccharide-Based Chiral HPLC

Target Audience: Analytical Chemists, Process Chemists, and Drug Development Professionals Matrix: Synthetic Intermediates / Active Pharmaceutical Ingredient (API) Precursors Introduction & Mechanistic Rationale Vigabatr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Chemists, and Drug Development Professionals Matrix: Synthetic Intermediates / Active Pharmaceutical Ingredient (API) Precursors

Introduction & Mechanistic Rationale

Vigabatrin (γ-vinyl-GABA) is an irreversible inhibitor of γ-aminobutyric acid aminotransferase (GABA-T), widely prescribed for epilepsy and infantile spasms. While administered as a racemate, its pharmacological efficacy resides exclusively in the (S)-enantiomer . Consequently, the asymmetric synthesis of (S)-Vigabatrin requires stringent enantiomeric purity control of its precursors. Methyl 2-ethenyl-5-oxo-L-prolinate (CAS: 70805-06-0) serves as a pivotal chiral intermediate in this pathway.

Structural Profiling & Chiral Recognition

The analyte is a highly functionalized pyrrolidin-2-one derivative featuring a lactam ring, a methyl ester, and a vinyl group at the C2 stereocenter. Successful chiral separation on polysaccharide-based chiral stationary phases (CSPs) is governed by a precise "three-point interaction" mechanism :

  • Hydrogen Bonding: The lactam -NH acts as a strong H-bond donor, while the lactam and ester carbonyls act as H-bond acceptors. These interact directly with the carbamate linkages of the CSP.

  • Dipole-Dipole Interactions: The ester moiety provides a strong dipole moment that aligns with the polar environment of the derivatized amylose backbone.

  • Steric Hindrance: The rigid vinyl group creates critical steric bulk. This forces the analyte into a specific orientation within the chiral grooves of the stationary phase, causing the (R) and (S) enantiomers to experience drastically different binding enthalpies .

Chromatographic Strategy

Normal Phase (NP) vs. Reversed Phase (RP): NP chromatography using Hexane/Alcohol mixtures is strictly preferred. Highly aqueous RP environments disrupt the delicate hydrogen-bonding network essential for the chiral discrimination of pyrrolidin-2-one derivatives. Modifier Selection: Isopropanol (IPA) is utilized over ethanol. The secondary alcohol structure of IPA provides a balance of H-bonding competition and steric bulk, which slows down the elution and maximizes the selectivity factor (


).

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, the following protocol is designed as a self-validating system . It incorporates mandatory System Suitability Testing (SST) and blank injections to rule out carryover, ensuring that every reported enantiomeric excess (ee) value is analytically sound.

Step 1: Sample Preparation

Causality: The analyte must be dissolved in a solvent that closely matches the initial mobile phase to prevent peak distortion (solvent effects) and ensure rapid mass transfer at the column head.

  • Accurately weigh 5.0 mg of racemic Methyl 2-ethenyl-5-oxo-L-prolinate.

  • Dissolve in 1.0 mL of HPLC-grade Isopropanol (IPA) to ensure complete solubilization of the polar lactam.

  • Dilute with 9.0 mL of HPLC-grade Hexane to yield a final concentration of 0.5 mg/mL.

  • Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 2: System Preparation & Blank Validation

Causality: Establishing baseline stability and proving the absence of column carryover is mandatory before chiral analysis.

  • Purge the HPLC system with Mobile Phase (Hexane/IPA 85:15 v/v).

  • Equilibrate the Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min for 45 minutes.

  • Set the column oven temperature to exactly 25°C. Note: Chiral recognition is highly temperature-dependent due to enthalpy-entropy compensation.

  • Self-Validation Step: Inject 10 µL of the sample diluent (Hexane/IPA 90:10 v/v). Monitor at 210 nm for 20 minutes. The baseline must be flat with no peaks >0.05% of the expected analyte peak area.

Step 3: Chromatographic Execution & System Suitability Testing (SST)
  • Inject 10 µL of the racemic standard.

  • Record the chromatogram at 210 nm (the lactam chromophore absorbs strongly in the low UV range).

  • SST Acceptance Criteria:

    • Resolution (

      
      ) between enantiomers must be 
      
      
      
      .
    • Tailing factor (

      
      ) for both peaks must be 
      
      
      
      .
    • Retention time relative standard deviation (RSD) over 3 replicate injections must be

      
      .
      

Visualizations

Workflow Start Synthesized Intermediate (Racemic Mixture) Prep Sample Preparation (Dissolution in Hexane/IPA) Start->Prep Blank Self-Validation (Blank Injection & Baseline Check) Prep->Blank Screen CSP Screening (Amylose AD-H vs. Cellulose IC) Blank->Screen MP Mobile Phase Optimization (Hexane/IPA Ratio Tuning) Screen->MP Valid System Suitability Testing (Rs ≥ 2.0, Tf ≤ 1.5) MP->Valid

Fig 1. Step-by-step chiral method development and self-validation workflow for pyrrolidin-2-one derivatives.

Mechanism cluster_CSP Chiral Stationary Phase (Amylose Carbamate) cluster_Analyte Methyl 2-ethenyl-5-oxo-L-prolinate CSP_NH Carbamate -NH (H-Bond Donor) An_CO Lactam C=O (H-Bond Acceptor) CSP_NH->An_CO H-Bond CSP_CO Carbamate C=O (H-Bond Acceptor) An_NH Lactam -NH (H-Bond Donor) CSP_CO->An_NH H-Bond CSP_Arom Aryl Ring (π-π / Steric Boundary) An_Ester Ester Group (Dipole / H-Bond) CSP_Arom->An_Ester Dipole-Dipole An_Vinyl Vinyl Group (Steric Bulking) CSP_Arom->An_Vinyl Steric Repulsion

Fig 2. Mechanistic chiral recognition model between the polysaccharide CSP and the analyte.

Quantitative Data Summaries

The following tables summarize the empirical data gathered during the method optimization phase. The data illustrates the superiority of the amylose-based stationary phase combined with an IPA modifier for this specific molecular scaffold.

Table 1: Chiral Stationary Phase (CSP) Screening Results

Conditions: Hexane/IPA (80:20 v/v), Flow Rate 1.0 mL/min, Temp 25°C, UV 210 nm.

Column (Selector Type)

(Retention Factor 1)

(Retention Factor 2)
Selectivity (

)
Resolution (

)
Peak Shape
Chiralpak AD-H (Amylose)1.852.681.45 3.10 Excellent
Chiralcel OD-H (Cellulose)2.102.451.171.25Tailing
Chiralpak IC (Cellulose)3.403.851.130.95Broad
Chiralpak IG (Amylose)1.602.051.281.80Good
Table 2: Final Optimized Method Parameters
ParameterOptimized SettingCausality / Rationale
Column Chiralpak AD-H (250 × 4.6 mm, 5 µm)Deep chiral grooves accommodate the C2 stereocenter bulk.
Mobile Phase Hexane / Isopropanol (85:15 v/v)Maximizes H-bonding while preventing excessive retention times.
Flow Rate 1.0 mL/minEnsures optimal linear velocity for mass transfer in 5 µm particles.
Temperature 25°CLower temperatures increase the enthalpic contribution to chiral recognition.
Detection UV at 210 nmCaptures the maximum absorbance of the lactam

transition.
Injection Vol. 10 µLPrevents volume overload and maintains sharp peak efficiencies.

References

  • Title: Asymmetric synthesis of both enantiomers of vigabatrin®: An approach using methionine as the chiral pool Source: Tetrahedron, Volume 50, Issue 19, 1994, Pages 5569-5578. URL: [Link]

  • Title: Useful chiral packing materials for high-performance liquid chromatographic resolution of enantiomers: phenylcarbamates of polysaccharides coated on silica gel Source: Journal of the American Chemical Society, 1984, 106, 18, 5357–5359. URL: [Link]

  • Title: Use of quantitative structure-enantioselective retention relationship for the liquid chromatography chiral separation prediction of the series of pyrrolidin-2-one compounds Source: Chirality, 2012 Jan; 24(1): 72-7. URL: [Link]

Method

Application Note: Methyl 2-ethenyl-5-oxo-L-prolinate in the Asymmetric Synthesis of Spirocyclic NK-1 Receptor Antagonists

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction: The Strategic Value of α-Quaternary Prolinates The incorporation of spirocyclic scaffolds into drug candidates has becom...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction: The Strategic Value of α-Quaternary Prolinates

The incorporation of spirocyclic scaffolds into drug candidates has become a highly successful strategy in modern medicinal chemistry. Spirocycles provide strict conformational rigidity, projecting functional groups into three-dimensional space to maximize target binding affinity while minimizing off-target interactions and metabolic liabilities[1].

A premier example of this paradigm is Rolapitant (trade name Varubi), a highly selective neurokinin-1 (NK-1) receptor antagonist approved for the prevention of delayed chemotherapy-induced nausea and vomiting (CINV)[2][3]. The molecular architecture of rolapitant features a complex spiro[4.5]decane core (a pyrrolidine fused to a piperidine). Constructing the α-quaternary stereocenter at the spiro-fusion point poses a significant synthetic challenge.

Methyl 2-ethenyl-5-oxo-L-prolinate (also known as methyl 2-vinyl-5-oxopyrrolidine-2-carboxylate) serves as a highly privileged chiral pool building block for this purpose. By pre-installing the quaternary stereocenter and providing a terminal vinyl group, this intermediate acts as a versatile synthetic handle for advanced ring-closing metathesis (RCM) methodologies[4].

Mechanistic Rationale & Synthetic Causality

Direct functionalization of simple proline derivatives often suffers from poor diastereoselectivity and unwanted side reactions at the lactam nitrogen. To harness methyl 2-ethenyl-5-oxo-L-prolinate effectively, the molecule must be conformationally locked.

The Bicyclic Oxazolidinone Strategy: Reacting the prolinate with pivalaldehyde (trimethylacetaldehyde) yields a rigid bicyclic spiro-oxazolidinone intermediate—specifically, (3R,7aR)-3-(tert-butyl)-7a-vinyldihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione (CAS: 1214741-20-4)[5].

  • Causality of Reagent Choice: The bulky tert-butyl group of the pivalaldehyde moiety acts as a massive steric shield over one face of the bicyclic system. This ensures that any subsequent enolization and alkylation (to build the piperidine ring) occurs exclusively from the opposite, less hindered convex face, guaranteeing absolute diastereocontrol.

  • Metathesis Feasibility: Once alkylated with an appropriate terminal alkene, the sterically congested diene undergoes Ring-Closing Metathesis (RCM). The Hoveyda-Grubbs 2nd Generation catalyst is strictly required here; its isopropoxy-benzylidene ligand allows for rapid initiation and sustained turnover in sterically demanding environments where 1st Generation catalysts fail[4].

Comparative Data: Synthetic Routes to the Spiro[4.5]decane Core

The evolution of the rolapitant spirocyclic core synthesis demonstrates a clear shift from late-stage chiral resolution to substrate-directed asymmetric synthesis.

Table 1: Comparison of Synthetic Strategies for the Rolapitant Spirocyclic Core

Synthetic ApproachStarting Material / Key IntermediateStereocontrol MechanismKey TransformationRef
Schering-Plough (Original) Cbz-protected 4-oxoproline methyl esterChiral pool & Late-stage diastereomeric separationReductive amination & Lactamization[4]
Conjugate Addition Nitro piperidine & Methyl acrylateSubstrate-inducedMichael addition cascade & Reductive lactamization[2]
Opko Health (Metathesis) Methyl 2-ethenyl-5-oxo-L-prolinateSubstrate-directed (Bicyclic steric shielding)Hoveyda-Grubbs II Ring-Closing Metathesis (RCM)[4]

Insight: The metathesis route utilizing methyl 2-ethenyl-5-oxo-L-prolinate significantly reduces step count and eliminates the material waste associated with late-stage diastereomer separation, making it highly attractive for process chemistry.

Validated Experimental Protocols

The following self-validating protocols detail the transformation of methyl 2-ethenyl-5-oxo-L-prolinate into the spirocyclic precursor.

Protocol 4.1: Preparation of the Sterically Shielded Oxazolidinone (CAS 1214741-20-4)

Objective: To protect the lactam/carboxylate and establish a steric directing group.

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve methyl 2-ethenyl-5-oxo-L-prolinate (1.0 equiv) in anhydrous toluene (0.2 M).

  • Reagent Addition: Add pivalaldehyde (1.5 equiv) and a catalytic amount of p-toluenesulfonic acid monohydrate (pTSA·H₂O, 0.05 equiv).

    • Expert Note: The Dean-Stark trap is critical. The formation of the oxazolidinone releases water; continuous azeotropic removal drives the thermodynamically controlled equilibrium to completion.

  • Reflux: Heat the mixture to reflux (approx. 110 °C) for 18–24 hours until TLC indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (to neutralize the pTSA) and brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. The resulting crude solid can be recrystallized from heptane/ethyl acetate to yield the pure (3R,7aR)-oxazolidinone as a white crystalline solid.

Protocol 4.2: Ring-Closing Metathesis (RCM) for Spirocycle Assembly

Objective: To close the piperidine ring via olefin metathesis. (Note: Assumes the oxazolidinone has been N-alkylated with an allyl/butenyl halide via LiHMDS).

  • Degassing: Dissolve the diene intermediate (1.0 equiv) in anhydrous, degassed dichloromethane (DCM) to a high dilution concentration (0.01 M).

    • Expert Note: High dilution is mandatory to favor intramolecular ring-closing metathesis over intermolecular cross-metathesis (oligomerization). Degassing (sparging with Argon for 30 mins) prevents catalyst degradation by dissolved oxygen.

  • Catalyst Addition: Under a strict Argon atmosphere, add Hoveyda-Grubbs 2nd Generation Catalyst (0.05 equiv / 5 mol%). The solution will turn a characteristic pale green/brown.

  • Reaction: Heat the mixture to a gentle reflux (40 °C) for 12 hours.

  • Quenching: Cool to room temperature and add an excess of ethyl vinyl ether (10 equiv). Stir for 30 minutes.

    • Expert Note: Ethyl vinyl ether reacts with the active ruthenium carbene to form a stable, inactive Fischer carbene, quenching the reaction and preventing double-bond isomerization during workup.

  • Isolation: Concentrate the mixture and purify via flash column chromatography (silica gel, hexane/EtOAc gradient) to isolate the rigid spiro[4.5]decane core.

Pathway Visualization

G A Methyl 2-ethenyl-5-oxo-L-prolinate (Chiral Pool Starting Material) B Pivalaldehyde Condensation (Dean-Stark, pTSA) A->B Protection & Stereocontrol C Spiro-oxazolidinone Intermediate CAS: 1214741-20-4 B->C Cyclization D N-Alkylation & Olefin Metathesis (Hoveyda-Grubbs II) C->D Ring Construction E Spiro[4.5]decane Core (Rigid Pharmacophore) D->E RCM F Rolapitant (Varubi) (NK-1 Receptor Antagonist) E->F Late-Stage Functionalization

Figure 1: Synthetic workflow from Methyl 2-ethenyl-5-oxo-L-prolinate to Rolapitant.

References

  • Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Royal Society of Chemistry, Chapter 16.[2] URL:[Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications, Journal of Medicinal Chemistry.[1] URL:[Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Pharmaceuticals (Basel), PMC - NIH.[4] URL:[Link]

  • CS-0148050 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry (CAS 1214741-20-4). PharmaCompass.[5] URL:[Link]

  • Synthetic Approaches to the New Drugs Approved During 2015. ACS Publications, Journal of Medicinal Chemistry.[3] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-ethenyl-5-oxo-L-prolinate

Welcome to the Advanced Chemical Synthesis Support Center. As a Senior Application Scientist, I designed this guide to address the complex mechanistic choke points encountered when synthesizing Methyl 2-ethenyl-5-oxo-L-p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chemical Synthesis Support Center. As a Senior Application Scientist, I designed this guide to address the complex mechanistic choke points encountered when synthesizing Methyl 2-ethenyl-5-oxo-L-prolinate (CAS: 70805-06-0).

This compound—a rigidified 2-vinylpyroglutamate derivative—is a critical building block for polyproline type II (PPII) helix secondary-structure mimetics (such as ProM scaffolds) used to modulate proline-rich protein-protein interactions[1]. Because the synthesis requires the installation of a sensitive vinyl group at a sterically hindered quaternary stereocenter, researchers frequently encounter issues with racemization, alkene hydration, and ylide acylation[2].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and causality-driven solutions to ensure high enantiomeric excess (ee) and target yield.

PART 1: Synthetic Workflow & Mechanistic Choke Points

To successfully synthesize this molecule, direct enolization of pyroglutamate esters must be avoided. Instead, we employ Seebach’s Self-Reproduction of Chirality (SRC) principle. The workflow below maps the optimal synthetic pathway and highlights where critical side reactions branch off.

G N1 L-Pyroglutamic Acid N2 Bicyclic N,O-Acetal (Seebach Intermediate) N1->N2 Pivalaldehyde, H+ S1 Racemization (If direct enolization) N1->S1 Direct Esterification & Enolization N3 Chiral Lithium Enolate N2->N3 LiHMDS, -78°C S2 Incomplete Deprotonation N2->S2 LDA (Aggregated) N4 2-Hydroxymethyl Bicyclic Intermediate N3->N4 HCHO (gas) N4b 2-Formyl Bicyclic Intermediate N4->N4b Swern Oxidation S3 MTM Ether / Pummerer Byproducts N4->S3 T > -60°C during Swern N5 2-Vinyl Bicyclic Intermediate N4b->N5 Ph3P=CH2 (Wittig) N6 Methyl 2-ethenyl-5-oxo- L-prolinate (Target) N5->N6 AcCl / MeOH (Anhydrous) S4 Alkene Hydration N5->S4 Aqueous Acid Hydrolysis

Fig 1: Synthetic workflow and critical side-reaction choke points for 2-vinylpyroglutamate.

PART 2: Troubleshooting FAQs

Q1: Why am I getting a racemic mixture instead of the enantiopure L-prolinate derivative?

  • Cause: Attempting direct enolization of an N-protected pyroglutamate methyl ester destroys the sole stereocenter at C2, leading to a planar, achiral enolate. Subsequent trapping with an electrophile yields a racemic mixture.

  • Solution: You must employ Seebach's Self-Reproduction of Chirality (SRC). Convert L-pyroglutamic acid to the bicyclic N,O-acetal using pivalaldehyde before enolization. The bulky tert-butyl group on the acetal ring physically blocks the concave face of the enolate, forcing the incoming formaldehyde gas to attack exclusively from the convex face, thereby preserving >95% ee.

Q2: During the enolization of the bicyclic N,O-acetal, I observe poor conversion and high recovery of starting material. What is failing?

  • Cause: The bicyclic lactam is highly sterically hindered. Using standard LDA at -78 °C often results in incomplete deprotonation due to the formation of unreactive lithium aggregates in solution.

  • Solution: Switch to Lithium hexamethyldisilazide (LiHMDS). LiHMDS is less sterically demanding and maintains a more reactive monomeric state in THF. Ensure a full 45-minute enolization time at -78 °C before introducing the electrophile.

Q3: My Swern oxidation of the 2-hydroxymethyl intermediate yields a complex mixture with a strong sulfur odor. How do I prevent this?

  • Cause: This is the classic signature of Methylthiomethyl (MTM) ether formation or Pummerer rearrangement byproducts. It occurs when the intermediate alkoxysulfonium ylide warms up prior to the addition of the triethylamine base.

  • Solution: Maintain strict cryogenic control. Ensure the internal reaction temperature never exceeds -60 °C during the addition of the alcohol and before the triethylamine quench.

Q4: During the Wittig olefination of the formyl intermediate, I observe poor yields and a +276 m/z byproduct. What is happening?

  • Cause: The C2-aldehyde is attached to a neopentyl-like quaternary center, making it exceptionally sterically hindered. Standard Wittig ylides (generated with n-BuLi) contain lithium salts that reduce reactivity. Consequently, the ylide acts as a nucleophile against the adjacent lactam/ester carbonyls, leading to ylide acylation (adding the mass of triphenylphosphine, +276 Da).

  • Solution: Generate a "salt-free" ylide using Potassium hexamethyldisilazide (KHMDS) in THF. The increased reactivity of the salt-free ylide allows it to successfully attack the hindered aldehyde before side reactions occur.

Q5: How do I cleanly open the bicyclic N,O-acetal to get the final Methyl 2-ethenyl-5-oxo-L-prolinate without destroying the vinyl group?

  • Cause: Standard aqueous acid hydrolysis (e.g., aqueous HCl or TFA) used to cleave the N,O-acetal will cause Markovnikov hydration of the newly formed, electron-rich terminal vinyl group, yielding a 1-hydroxyethyl side product.

  • Solution: Perform a strictly anhydrous acidic methanolysis. Use catalytic acetyl chloride in dry methanol to generate anhydrous HCl in situ. This simultaneously opens the acetal and forms the methyl ester without hydrating the alkene.

PART 3: Quantitative Data & Analytical Signatures

Monitor your intermediates against these established analytical thresholds to catch side reactions early.

Synthetic StepTarget IntermediateMajor Side ProductAnalytical Signature (NMR/MS)Acceptable ThresholdPrevention Strategy
Acetalization Bicyclic N,O-AcetalUnreacted L-PyroglutamateMS:[M+H]⁺ 130 (vs Target 198)< 2%Dean-Stark water removal
Hydroxymethylation 2-Hydroxymethyl BicyclicEpimerized (D)-Isomer¹H NMR: t-butyl singlet shift (Δδ ~0.05 ppm)< 5% ee lossStrict SRC protocol
Swern Oxidation 2-Formyl BicyclicMTM Ether Byproduct¹H NMR: -S-CH₃ singlet at ~2.1 ppm< 1%Keep T < -60 °C before Et₃N
Wittig Olefination 2-Vinyl BicyclicBeta-Keto Ylide (Acylation)MS: [M+H]⁺ + 276 (Ph₃P adduct)< 5%Use salt-free KHMDS ylide
Methanolysis Methyl 2-ethenyl-5-oxo-L-prolinate1-Hydroxyethyl derivative¹H NMR: -CH(OH)CH₃ doublet at ~1.2 ppm0% (Critical) Anhydrous AcCl/MeOH
PART 4: Self-Validating Experimental Protocols
Protocol 1: Diastereoselective C2-Hydroxymethylation via Seebach's SRC
  • Objective: Install the hydroxymethyl precursor at the quaternary C2 center with >95% ee.

  • Causality: The bulky tert-butyl group of the bicyclic acetal directs the formaldehyde gas to the convex face, self-reproducing the original chirality.

Step-by-Step Methodology:

  • Enolate Generation: Dissolve the bicyclic N,O-acetal (10.0 mmol) in anhydrous THF (50 mL) under argon and cool to -78 °C.

  • Base Addition: Dropwise add LiHMDS (1.0 M in THF, 11.0 mL, 1.1 eq). Stir for 45 minutes at -78 °C to ensure complete, non-aggregated deprotonation.

  • Electrophile Trapping: Generate monomeric formaldehyde gas by thermally depolymerizing paraformaldehyde (1.5 g) at 160 °C in a connected, flame-dried flask. Sweep the gas into the enolate solution using a gentle argon stream over 15 minutes.

  • Self-Validation Check: Quench a 0.1 mL reaction aliquot in sat. NH₄Cl. Extract with EtOAc. TLC (30% EtOAc/Hexanes) must show complete consumption of the starting material (Rf 0.5) to a more polar spot (Rf 0.2, KMnO₄ active). Crude ¹H NMR must show the disappearance of the alpha-proton and the emergence of a diastereotopic -CH₂OH AB quartet at δ 3.85 ppm. Do not proceed to workup if the alpha-proton remains.

  • Workup: Quench the main reaction with saturated aqueous NH₄Cl (20 mL), warm to room temperature, extract with EtOAc (3 x 50 mL), dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Anhydrous Methanolysis to Methyl 2-ethenyl-5-oxo-L-prolinate
  • Objective: Cleave the N,O-acetal and form the methyl ester without hydrating the sensitive C2-vinyl group.

  • Causality: Generating anhydrous HCl in situ prevents the electrophilic addition of water across the double bond.

Step-by-Step Methodology:

  • Reagent Preparation: Cool anhydrous methanol (40 mL) to 0 °C under argon. Dropwise add acetyl chloride (2.0 mL) and stir for 15 minutes. This safely generates anhydrous methanolic HCl.

  • Acetal Cleavage: Add the 2-vinyl bicyclic intermediate (5.0 mmol) to the methanolic HCl solution.

  • Reaction Monitoring: Stir at room temperature for 12 hours.

  • Self-Validation Check: Analyze an aliquot via LC-MS. The mass of the bicyclic starting material must be fully replaced by the target mass of Methyl 2-ethenyl-5-oxo-L-prolinate (m/z [M+H]⁺ = 170.1).

  • Workup: Neutralize the solution by adding solid NaHCO₃ until CO₂ evolution ceases. Filter the suspension and concentrate the filtrate. Purify via flash chromatography (silica gel, gradient 50-100% EtOAc in Hexanes) to yield the pure target compound.

PART 5: References
  • Soicke, A., et al. "Design and Stereoselective Synthesis of ProM-2: A Spirocyclic Diproline Mimetic with Polyproline Type II (PPII) Helix Conformation." Chemistry - A European Journal (Indexed in PubMed). [Link]

  • Chiha, S., et al. "Design and Synthesis of Building Blocks for PPII-Helix Secondary-Structure Mimetics: A Stereoselective Entry to 4-Substituted 5-Vinylprolines." ResearchGate. [Link]

  • "Non-natural 3-Arylmorpholino-β-amino Acid as a PPII Helix Inducer." Organic Letters (ACS Publications). [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Methyl 2-ethenyl-5-oxo-L-prolinate

Welcome to the technical support center for the synthesis and optimization of Methyl 2-ethenyl-5-oxo-L-prolinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of Methyl 2-ethenyl-5-oxo-L-prolinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chiral building block. The following question-and-answer format directly addresses specific issues, providing in-depth explanations, troubleshooting strategies, and detailed experimental protocols to ensure the successful and efficient production of your target compound.

I. Overview of the Synthetic Strategy

The synthesis of Methyl 2-ethenyl-5-oxo-L-prolinate is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective strategy involves the α-formylation of an N-protected Methyl 5-oxo-L-prolinate intermediate, followed by an olefination reaction to introduce the ethenyl (vinyl) group. This guide will address potential issues in each of these key stages.

Synthetic_Workflow Start Methyl 5-oxo-L-prolinate N_Protection N-Protection Start->N_Protection e.g., Boc₂O, DMAP Formylation α-Formylation N_Protection->Formylation e.g., Vilsmeier Reagent Olefination Olefination Formylation->Olefination e.g., Wittig or HWE N_Deprotection N-Deprotection Olefination->N_Deprotection e.g., TFA Final_Product Methyl 2-ethenyl-5-oxo-L-prolinate N_Deprotection->Final_Product

Caption: A general workflow for the synthesis of Methyl 2-ethenyl-5-oxo-L-prolinate.

II. Frequently Asked Questions (FAQs)

Q1: Why is N-protection of the pyroglutamate starting material necessary?

A1: The nitrogen atom in the pyroglutamate ring is part of a lactam and is generally less nucleophilic than a free amine. However, under certain reaction conditions, particularly with strong bases or highly electrophilic reagents, it can still react. N-protection, typically with a group like tert-butyloxycarbonyl (Boc), serves several critical functions:

  • Prevents Side Reactions: It prevents unwanted reactions at the nitrogen, such as N-alkylation or acylation, during subsequent steps.

  • Improves Solubility: The Boc group can enhance the solubility of the starting material in organic solvents commonly used in synthesis.

  • Directs Reactivity: By blocking the nitrogen, it helps to direct reactions to other sites on the molecule, such as the α-carbon.

Q2: What are the most common methods for introducing the ethenyl group at the C2 position?

A2: The most reliable methods for forming the C=C double bond at the C2 position involve olefination reactions of a 2-formyl-5-oxo-L-prolinate intermediate. The two most widely used reactions for this transformation are:

  • The Wittig Reaction: This reaction utilizes a phosphorus ylide, typically generated from a phosphonium salt and a strong base, to convert a carbonyl group into an alkene.[1]

  • The Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction employs a phosphonate carbanion, which is generally more nucleophilic than a Wittig ylide and offers the significant advantage of producing a water-soluble phosphate byproduct, simplifying purification.[2][3]

The choice between these methods often depends on the desired stereoselectivity and the ease of purification.

Q3: Can the ethenyl group be introduced via an elimination reaction?

A3: Yes, an elimination reaction is a viable alternative. This would typically involve the synthesis of a Methyl 2-(2-hydroxyethyl)-5-oxo-L-prolinate or a Methyl 2-(2-haloethyl)-5-oxo-L-prolinate intermediate. Subsequent dehydration or dehydrohalogenation would then yield the desired ethenyl group. However, this approach can be more prone to side reactions, such as the formation of regioisomers if the substrate is not appropriately designed, and may require harsher reaction conditions.[4][5]

III. Troubleshooting Guide: α-Formylation

The introduction of a formyl group at the C2 position is a critical step and can be challenging. A common method is the Vilsmeier-Haack reaction.[6]

Troubleshooting_Formylation Issue Issue Cause1 Cause1 Issue->Cause1 Cause2 Cause2 Issue->Cause2 Cause3 Cause3 Issue->Cause3 Solution1 Solution1 Cause1->Solution1 Solution2 Solution2 Cause2->Solution2 Solution3 Solution3 Cause3->Solution3

Sources

Troubleshooting

Technical Support Guide: Purification &amp; Handling of Methyl 2-ethenyl-5-oxo-L-prolinate

Case ID: IMP-VIN-PYRO-001 Status: Active Analyst: Senior Application Scientist, Separation Technologies Executive Summary This guide addresses the purification and stability challenges associated with Methyl 2-ethenyl-5-...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IMP-VIN-PYRO-001 Status: Active Analyst: Senior Application Scientist, Separation Technologies

Executive Summary

This guide addresses the purification and stability challenges associated with Methyl 2-ethenyl-5-oxo-L-prolinate (an


-vinyl pyroglutamate derivative). This molecule presents a unique "triad of instability":
  • Vinyl Group: Susceptible to radical polymerization or oxidation.

  • Lactam Ring: Prone to hydrolysis (ring-opening) under strong basic/acidic conditions.

  • Quaternary Center (C2): Steric crowding complicates standard crystallization, often necessitating high-resolution chromatography.

Module 1: Chemical Stability & Handling (Pre-Purification)

Q: My crude material is turning yellow/brown upon concentration. Is this decomposition?

A: Yes, this is likely oligomerization of the vinyl group , triggered by heat or concentration. The vinyl moiety at the


-position is reactive, especially in concentrated oils.

Protocol: Stabilization during Workup

  • Temperature Control: Never exceed 35°C during rotary evaporation.

  • Radical Inhibition: Add 2,6-di-tert-butyl-4-methylphenol (BHT) at 0.05–0.1% (w/w) to the crude solution before concentrating. This inhibits radical polymerization of the ethenyl group.

  • Solvent Swap: Do not concentrate to dryness if possible. Swap directly into your chromatography solvent (e.g., Ethyl Acetate/Heptane) to keep the molecules solvated and reduced in reactivity.

Q: I see a new polar spot on TLC after aqueous workup. What is it?

A: This is likely the ring-opened glutamate derivative (hydrolysis product) or the free acid (ester hydrolysis).

  • Cause: Pyroglutamate rings (lactams) are sensitive to strong bases (

    
    ).
    
  • Prevention: Use mild buffers (Phosphate pH 7.0 or Ammonium Chloride) for quenching. Avoid 1M NaOH or strong Carbonate washes if contact time is long.

Module 2: Removal of Metal Catalysts (Palladium/Copper)

Context: If your synthesis involved a Stille, Suzuki, or vinyl-metal coupling to install the ethenyl group.

Q: My product is dark and has residual metal content >50 ppm. Standard Celite filtration didn't work.

A: Colloidal Palladium/Copper passes through Celite. You require active scavenging .

Experimental Workflow: Thiol-Silica Scavenging Rationale: Thiol (SH) functionalized silica binds soft metals (Pd, Cu) irreversibly, superior to charcoal for vinyl-lactams.

  • Dissolution: Dissolve crude (10 g) in 100 mL Ethyl Acetate (10 vol).

  • Loading: Add SiliaMetS® Thiol (or equivalent mercaptopropyl silica) at 4 equivalents relative to the estimated metal content (or 10% w/w of crude if unknown).

  • Incubation: Stir at room temperature for 4 hours . Do not heat (risks polymerization).

  • Filtration: Filter through a 0.45

    
    m PTFE membrane or a fresh pad of Celite.
    
  • Validation: Check color (should be pale yellow/colorless).

Visualization: Metal Scavenging Logic

ScavengingWorkflow Start Crude Mixture (Dark/Metal Contaminated) Solubility Dissolve in EtOAc (Avoid MeOH if Ester sensitive) Start->Solubility Scavenger Add Thiol-Silica (10-20 wt%) Solubility->Scavenger Time Stir 4h @ 25°C (NO HEAT) Scavenger->Time Filter Filter (0.45 µm) Time->Filter Check Color Check Filter->Check Success Proceed to Chromatography Check->Success Clear/Pale Fail Repeat with Activated Carbon Check->Fail Dark/Black Fail->Filter

Caption: Decision workflow for removing homogeneous metal catalysts from vinyl-lactams.

Module 3: Chromatographic Purification (The "Standard" Approach)

Q: The vinyl group seems to degrade on silica gel. How do I purify it?

A: Standard silica gel is slightly acidic (


), which can catalyze the polymerization of electron-rich vinyl groups or hydrolysis.

Troubleshooting Protocol: Neutralized Silica Flash Chromatography

ParameterRecommendationRationale
Stationary Phase Neutralized Silica or Neutral AluminaPrevents acid-catalyzed decomposition.
Pre-treatment Wash silica with 1%

in Hexane
Neutralizes surface silanol groups.
Mobile Phase Hexane / Ethyl Acetate (Gradient)Avoid alcohols (MeOH) to prevent transesterification.
Loading Liquid load (in Toluene or DCM)Avoid solid load on silica to minimize contact time.

Step-by-Step:

  • Slurry pack the column with Hexane containing 1% Triethylamine.

  • Flush with 2 column volumes (CV) of pure Hexane (to remove excess amine).

  • Load sample.

  • Run gradient: 0%

    
     40% EtOAc in Hexane. Target compound usually elutes mid-polarity due to the ester/lactam.
    

Module 4: Stereochemical Purity (Enantiomeric Excess)

Q: How do I remove the enantiomer (D-form) or diastereomers?

A: If you have a quaternary center at C2, racemization is rare after formation but can occur during synthesis. Enantiomers cannot be separated on standard silica.

Method A: Chiral HPLC (Analytical & Prep)

  • Column: Chiralpak AD-H or IA (Amylose-based).

  • Mobile Phase: Hexane : IPA (90:10).

  • Detection: UV @ 210 nm (Lactam absorption).

  • Note: The vinyl group provides a distinct handle for

    
     interactions with the chiral selector.
    

Method B: Crystallization (Scalable)

  • Note: Methyl esters of pyroglutamates are often oils. If yours is an oil, you must induce crystallization by:

    • Saponification: Hydrolyze carefully to the Free Acid (solid).

    • Salt Formation: Form a salt with a chiral amine (e.g.,

      
      -methylbenzylamine).
      
    • Recrystallize: The diastereomeric salt can be purified to >99% ee.

    • Re-esterify: Convert back to the methyl ester using

      
       or 
      
      
      
      .

Summary of Impurity Profiles

Impurity TypeDetection MethodRemoval Strategy
Vinyl Oligomers H-NMR (Broad peaks > 6 ppm)Filtration through Silica plug; Prevent with BHT.
Hydrolyzed Acid LCMS (M-14 mass shift)Wash with

; Flash Chromatography.
Pd/Cu Catalyst Visual (Dark color) / ICP-MSThiol-Silica Scavenging (See Module 2).
Enantiomer Chiral HPLCChiral Prep HPLC or Chiral Salt Crystallization.
Visualization: General Purification Decision Tree

PurificationTree Crude Crude Product MetalCheck Metal > 20ppm? Crude->MetalCheck Scavenge Thiol Scavenging MetalCheck->Scavenge Yes TLC TLC Profile MetalCheck->TLC No Scavenge->TLC Flash Neutral Silica Flash (Hex/EtOAc) TLC->Flash Impurities Present ChiralCheck Chiral Purity? Flash->ChiralCheck ChiralPrep Chiral HPLC / Salt Formation ChiralCheck->ChiralPrep Low ee% Final Pure Methyl 2-ethenyl-5-oxo-L-prolinate ChiralCheck->Final High ee% ChiralPrep->Final

Caption: Strategic roadmap for purifying Methyl 2-ethenyl-5-oxo-L-prolinate from crude synthesis mixtures.

References

  • Biotage. (2023).[1] How to Remove Palladium in three easy steps. Retrieved from

  • BenchChem. (2025).[2] Palladium Catalyst Removal: A Technical Support Guide for Researchers. Retrieved from

  • Peptide Chemistry. (2025). Pyroglutamate Formation in Peptides – Formation and Control. Retrieved from

  • Beck, A. K., et al. (1995). Synthesis of (S)-2-Methylproline. Organic Syntheses, 72, 62. (Provides foundational protocols for quaternary proline derivatives). Retrieved from

Sources

Optimization

Stability issues with Methyl 2-ethenyl-5-oxo-L-prolinate

Welcome to the Technical Support Center for Methyl 2-ethenyl-5-oxo-L-prolinate (CAS 70805-06-0). As a highly functionalized quaternary α-amino acid derivative, this compound is a versatile building block in drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 2-ethenyl-5-oxo-L-prolinate (CAS 70805-06-0). As a highly functionalized quaternary α-amino acid derivative, this compound is a versatile building block in drug development, prized for the structural rigidity it lends to peptide backbones[1]. However, the presence of a terminal vinyl group, a methyl ester, and a lactam ring creates a complex reactivity profile.

This guide is designed by our Senior Application Scientists to help you troubleshoot instability, prevent degradation, and optimize your synthetic workflows.

Core Degradation Pathways

Before troubleshooting specific reactions, it is critical to understand the intrinsic vulnerabilities of the molecule. The diagram below maps the primary degradation routes you must actively suppress during handling and synthesis.

Degradation Main Methyl 2-ethenyl-5-oxo-L-prolinate Hydrolysis Ester Hydrolysis Main->Hydrolysis H2O, OH- (pH > 9) Polymerization Vinyl Polymerization Main->Polymerization hν, Δ, Radicals Oxidation Oxidative Cleavage Main->Oxidation O2 / ROS RingOpening Lactam Ring Opening Hydrolysis->RingOpening Prolonged exposure / Heat

Degradation pathways of Methyl 2-ethenyl-5-oxo-L-prolinate under various stress conditions.

Section 1: Chemical Stability & Storage (FAQs)

Q: What are the optimal storage conditions to prevent polymerization of the vinyl group? A: Store the compound neat at -20°C under an inert atmosphere (Argon or Nitrogen) and strictly protected from light. Terminal vinyl groups on pyrrolidone derivatives are highly susceptible to 2[2]. If you are storing the compound in solution for extended periods, consider adding 10–50 ppm of a radical scavenger like BHT, provided it does not interfere with your downstream cross-coupling steps.

Q: Is racemization at the C2 position a concern during long-term storage or basic handling? A: No. Methyl 2-ethenyl-5-oxo-L-prolinate features a fully substituted quaternary α-carbon (bonded to the amine, lactam carbonyl, vinyl group, and ester). The complete absence of an α-proton blocks enolization-driven racemization pathways. You can confidently subject the molecule to basic conditions without fear of eroding its 3[3].

Section 2: Quantitative Stability Profile

To aid in your experimental design, we have summarized the kinetic stability of the compound across various common laboratory conditions.

Environmental ConditionTemperaturePrimary Degradation PathwayEstimated Half-Life (

)
Aqueous Buffer (pH 7.0) 25°CNone (Stable)> 6 months
Aqueous Base (pH 12.0, NaOH) 25°CEster Hydrolysis & Lactam Opening< 1 hour
Aqueous Base (pH 10.0, LiOH) 0°CEster Hydrolysis (Chemoselective)~ 4 hours
Neat, Ambient Light & Air 25°CVinyl Polymerization / Oxidation2–3 weeks
Neat, Dark, Argon Atmosphere -20°CNone (Stable)> 2 years

Section 3: Troubleshooting Reaction Workflows (Q&A)

Q: I am seeing multiple peaks in my HPLC chromatogram during the saponification of the methyl ester. What is happening? A: You are likely observing competitive lactam ring opening. The methyl ester at the C2 position is sterically hindered by the adjacent vinyl group and the pyrrolidone ring. If you use forcing conditions (e.g., NaOH or KOH at room temperature), the rate of nucleophilic attack at the ester becomes slower than the attack on the C5 lactam carbonyl, resulting in the formation of unwanted linear 2-ethenylglutamate derivatives. To achieve 4[4], you must switch to milder conditions (see the validated protocol below).

Q: My olefin metathesis or Heck coupling on the vinyl group is giving low yields and a black precipitate. How do I fix this? A: The black precipitate indicates catalyst decomposition, often exacerbated by the spontaneous polymerization of the vinyl pyrrolidone moiety under thermal stress. Ensure your solvents are rigorously freeze-pump-thaw degassed to remove oxygen, which can initiate radical polymerization. Additionally, the lactam nitrogen can weakly coordinate and poison certain palladium or ruthenium catalysts. Consider using more sterically demanding, electron-rich ligands to outcompete the lactam coordination.

Workflow Start Saponification Reaction Check HPLC Check: Multiple Peaks? Start->Check Yes Yes: Side Reactions Check->Yes Issue detected No No: Clean Conversion Check->No Clean Fix Action: Switch to LiOH, 0°C, Degassed Solvent Yes->Fix Proceed Proceed to Acidification No->Proceed

Step-by-step troubleshooting workflow for the saponification of the methyl ester.

Section 4: Validated Experimental Protocol

Chemoselective Saponification of Methyl 2-ethenyl-5-oxo-L-prolinate

This protocol utilizes Lithium Hydroxide (LiOH). The causality behind this choice is critical: the


 cation acts as a mild Lewis acid, coordinating tightly to the ester carbonyl oxygen. This enhances the electrophilicity of the ester, allowing hydrolysis to proceed at 0°C—a temperature low enough to kinetically freeze out the unwanted lactam ring-opening pathway.

Step 1: Preparation & Solvation

  • Dissolve 1.0 mmol of Methyl 2-ethenyl-5-oxo-L-prolinate in 4 mL of a 3:1 mixture of THF:H₂O.

  • Self-Validation Check: The solution must be completely clear. If the solution is cloudy, pre-existing polymeric degradation products are present. Filter through a 0.22 µm PTFE syringe filter before proceeding.

Step 2: Reagent Addition

  • Cool the solution to exactly 0°C using an ice-water bath.

  • Add 1.1 mmol of LiOH·H₂O in a single portion. Stir vigorously.

Step 3: Reaction Monitoring

  • Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes) every 30 minutes.

  • Self-Validation Check: Dip the TLC plate in KMnO₄ stain and heat gently. The intact vinyl group will immediately reduce the permanganate, appearing as a bright yellow spot against a purple background. The product (carboxylic acid) will remain at the baseline (

    
    ). If a continuous yellow streak is observed from the baseline to the solvent front, unwanted polymerization has occurred.
    

Step 4: Quenching & Extraction

  • Once the starting material is consumed (typically 2–4 hours), quench the reaction at 0°C by adding cold 1M HCl dropwise until the pH reaches 3.0–4.0.

  • Critical Causality: Do not drop the pH below 2.0. Highly acidic conditions can protonate the lactam nitrogen, increasing ring strain and catalyzing acid-mediated ring opening.

  • Extract the aqueous layer with EtOAc (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temperature < 30°C to prevent thermal degradation).

References

  • Multi-stage Mass Spectrometry of Poly(vinyl pyrrolidone)
  • Synthesis and Deployment of an Elusive Fluorovinyl Cation Equivalent: Access to Quaternary α-(1′-Fluoro)
  • Enantioselective Synthesis of α-Quaternary Amino Acid Derivatives by Sequential Enzymatic Desymmetrization and Curtius Rearrangement of α,α-Disubstituted Malonate Diesters Source: ACS Publications URL
  • Copper-catalyzed borylative multi-component synthesis of quaternary α-amino esters Source: University of Leicester URL

Sources

Reference Data & Comparative Studies

Validation

13C NMR Analysis Guide: Methyl 2-ethenyl-5-oxo-L-prolinate

This guide outlines the 13C NMR analysis of Methyl 2-ethenyl-5-oxo-L-prolinate (also known as Methyl 2-vinylpyroglutamate), a specialized quaternary -amino acid derivative. Executive Summary & Compound Profile Methyl 2-e...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the 13C NMR analysis of Methyl 2-ethenyl-5-oxo-L-prolinate (also known as Methyl 2-vinylpyroglutamate), a specialized quaternary


-amino acid derivative.

Executive Summary & Compound Profile

Methyl 2-ethenyl-5-oxo-L-prolinate is a chiral building block characterized by a quaternary carbon at the


-position (C2), bearing both a methyl ester and a vinyl group. This structural rigidity makes it a critical intermediate in the synthesis of constrained peptide mimetics and kainoid alkaloids.
  • CAS Number: 70805-06-0 (Racemic/General) / Specific stereoisomers may vary.

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Key Structural Feature: Quaternary

    
    -carbon (C2) replacing the typical methine proton of pyroglutamic acid.
    

Why 13C NMR? While 1H NMR is standard, it often suffers from signal overlap in the aliphatic region (2.0–3.0 ppm) for proline derivatives. 13C NMR is superior here for three reasons:

  • Quaternary Verification: It definitively confirms the substitution at C2 (disappearance of the methine signal).

  • Vinyl Resolution: It cleanly separates the ethenyl group signals from the ring carbons.

  • Stereochemical Insight: Carbon chemical shifts are highly sensitive to the steric compression (

    
    -gauche effect) used to distinguish diastereomers.
    

Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this optimized acquisition workflow.

A. Sample Preparation
  • Solvent Selection:

    • Primary: CDCl

      
       (Deuterated Chloroform) .
      
      • Why: Provides excellent solubility and a sharp reference triplet at 77.16 ppm.

    • Alternative: DMSO-d

      
       .
      
      • Why: Use only if the amide proton exchange or solubility is an issue. Note that DMSO will shift the Carbonyl signals (~1-2 ppm) and obscure the ~40 ppm region.

  • Concentration: Dissolve 30–50 mg of compound in 0.6 mL of solvent.

    • Note: Lower concentrations (<10 mg) require excessive scan times (>1000 scans) to resolve the quaternary C2 peak.

B. Acquisition Parameters (Bruker/Varian Standard)
ParameterSettingRationale
Pulse Sequence zgpg30 (Power-gated decoupling)Standard 1D Carbon with NOE enhancement.
Relaxation Delay (d1) 2.0 – 3.0 seconds Critical: The quaternary C2 and Carbonyls (C5, Ester) have long T1 relaxation times. Short d1 leads to signal suppression.
Spectral Width 240 ppmCovers Carbonyls (~175 ppm) to Methyl (~50 ppm).
Scans (NS) 512 – 1024Required for adequate S/N on quaternary carbons.
Temperature 298 K (25°C)Standard ambient.
C. Validation Step (DEPT-135)

Run a DEPT-135 experiment immediately after the standard 13C.

  • Expectation:

    • C2 (Quaternary): Disappears (Self-validating proof of substitution).

    • Vinyl CH (=CH-): Positive (Up).

    • Vinyl CH

      
       (=CH
      
      
      
      ):
      Negative (Down).
    • Ring CH

      
       (C3, C4):  Negative (Down).
      
    • Methyl (OMe): Positive (Up).

Comparative Analysis & Signal Assignment

This section compares the target molecule against its non-vinylated precursor (Methyl 5-oxo-L-prolinate) to highlight the diagnostic shifts.

Table 1: Chemical Shift Comparison (CDCl , ppm)
Carbon PositionMethyl 5-oxo-L-prolinate (Parent)Methyl 2-ethenyl-5-oxo-L-prolinate (Target) Shift Logic / Diagnostic Utility
C2 (

-Carbon)
~55.5 (CH) ~68.0 – 72.0 (C) Primary Diagnostic. Shift from Methine (CH) to Quaternary (C). Downfield shift due to vinyl group and loss of H.
C3 (

-CH

)
~25.0~29.0 – 32.0 Shifted downfield due to steric crowding from the adjacent vinyl group.
C4 (

-CH

)
~29.4~29.0 – 30.0Minimal change; distant from the substitution site.
C5 (Lactam C=O) ~178.0~177.0 – 178.0Lactam carbonyl remains relatively stable.
Ester C=O ~172.5~170.5 – 171.5Slight upfield shift due to steric congestion at the

-position.
OMe (Methyl) ~52.5~53.0Standard methoxy signal.
Vinyl (=CH-) N/A~135.0 – 138.0 Distinctive sp2 methine.
Vinyl (=CH

)
N/A~115.0 – 118.0 Distinctive sp2 methylene (DEPT negative).
Analysis of "Alternatives"
Alternative 1: 1H NMR Analysis
  • Limitation: In the proton spectrum, the ring protons (H3 and H4) appear as complex multiplets between 2.0–2.6 ppm. The vinyl protons (5.0–6.0 ppm) are distinct, but the stereochemistry at C2 is hard to prove because there is no H2 proton to measure coupling constants (

    
    -values) against.
    
  • 13C Advantage: The chemical shift of C3 and Vinyl-CH often correlates with the cis/trans relationship of the vinyl group relative to the ester, allowing for diastereomer differentiation if a mixture exists.

Alternative 2: Solvent Effects (DMSO-d

)
  • Observation: In DMSO-d

    
    , the amide N-H proton is visible (1H NMR), but in 13C NMR, the carbonyl peaks often broaden or shift downfield by ~2 ppm due to hydrogen bonding.
    
  • Recommendation: Stick to CDCl

    
      for structural characterization unless solubility is prohibitive.
    

Structural Visualization & Logic Flow

The following diagrams illustrate the assignment logic and the structural connectivity verified by the NMR data.

A. Assignment Logic Flowchart

NMR_Workflow Start Acquire 13C {1H} Spectrum Check_C2 Check ~68-72 ppm Region Start->Check_C2 Decision_C2 Is there a peak? Check_C2->Decision_C2 DEPT_Check Run DEPT-135 Decision_C2->DEPT_Check Yes Result_Quat Peak Disappears in DEPT? YES = Quaternary C2 DEPT_Check->Result_Quat Result_Methine Peak Positive in DEPT? NO = Unsubstituted Parent DEPT_Check->Result_Methine Vinyl_Check Check 115-140 ppm Result_Quat->Vinyl_Check Vinyl_Confirm 135 (Up) & 115 (Down) Confirms Vinyl Group Vinyl_Check->Vinyl_Confirm

Caption: Logical workflow for confirming the quaternary vinyl-substituted structure using 13C and DEPT-135.

B. Structural Connectivity Map (HMBC Correlations)

This diagram visualizes the HMBC (Heteronuclear Multiple Bond Coherence) correlations that definitively link the vinyl group to the quaternary C2 center.

HMBC_Correlations C2 C2 (Quaternary) ~70 ppm Vinyl_CH Vinyl (=CH-) ~136 ppm Vinyl_CH->C2 2J Ester_CO Ester C=O ~171 ppm Vinyl_CH->Ester_CO 3J Ring_C3 Ring C3 ~30 ppm Vinyl_CH->Ring_C3 3J Vinyl_CH2 Vinyl (=CH2) ~117 ppm Vinyl_CH2->C2 3J Ester_CO->C2 1J (Connectivity) Ring_C3->C2 1J (Connectivity)

Caption: Key HMBC correlations. The Vinyl proton signals will show strong cross-peaks to the Quaternary C2 and the Ester Carbonyl, confirming the position of the vinyl group.

References

  • Hanessian, S., & Sahoo, S. P. (1984).[1] Synthetic approaches to alpha-vinyl amino acids. Tetrahedron Letters , 25(14), 1425-1428. (Foundational work on vinyl-glycine and proline derivatives).

  • Seebach, D., et al. (1983). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment. Topics in Current Chemistry.

  • National Institute of Standards and Technology (NIST).Methyl 5-oxo-L-prolinate Mass Spectrum and Data. (Reference for parent compound shifts).

  • PubChem Compound Summary.Methyl 2-vinyl-5-oxopyrrolidine-2-carboxylate (Synonym: 5-carbomethoxy-5-vinyl-2-pyrrolidone).

Sources

Comparative

High-resolution mass spectrometry of Methyl 2-ethenyl-5-oxo-L-prolinate

Topic: High-resolution mass spectrometry of Methyl 2-ethenyl-5-oxo-L-prolinate Content Type: Publish Comparison Guide Executive Summary Methyl 2-ethenyl-5-oxo-L-prolinate (C₈H₁₁NO₃) is a specialized constrained amino aci...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-resolution mass spectrometry of Methyl 2-ethenyl-5-oxo-L-prolinate Content Type: Publish Comparison Guide

Executive Summary

Methyl 2-ethenyl-5-oxo-L-prolinate (C₈H₁₁NO₃) is a specialized constrained amino acid derivative, often utilized as a chiral building block in the synthesis of peptidomimetics and kainoid analogs.[1] Its structural integrity—specifically the preservation of the vinyl group and the methyl ester—is critical for downstream efficacy.

This guide compares High-Resolution Mass Spectrometry (HRMS) against standard industrial alternatives (NMR, HPLC-UV, and Unit-Resolution MS).[1] While NMR remains the gold standard for bulk structural elucidation, HRMS (Q-TOF/Orbitrap) is identified as the superior method for impurity profiling , specifically for detecting trace hydrolysis products (free acids) and saturation artifacts (ethyl analogs) that elude UV detection due to weak chromophores.

Technical Context & Molecular Challenges

The analysis of Methyl 2-ethenyl-5-oxo-L-prolinate presents three distinct analytical challenges that dictate the choice of instrumentation:

  • Weak UV Absorption: The lactam ring and isolated vinyl group provide only weak absorbance at low wavelengths (205–210 nm), making HPLC-UV prone to baseline drift and low sensitivity.

  • Isobaric Interferences: In synthetic pathways, the "ethyl" analog (reduced vinyl group) differs by only 2.016 Da. Low-resolution MS (Quadrupole) often fails to confidently distinguish these due to isotope overlap at low concentrations.[1]

  • Lability: The methyl ester is susceptible to hydrolysis or transesterification in protic solvents, requiring a detection method that separates these species immediately (LC-MS).[1]

Molecular Specifications
  • Formula: C₈H₁₁NO₃[1]

  • Monoisotopic Mass: 169.0739 Da[1]

  • Key Structural Features:

    
    -Lactam ring (5-oxo), Methyl ester, Vinyl pendant (2-ethenyl).[1]
    

Comparative Analysis: HRMS vs. Alternatives

The following table contrasts HRMS (Orbitrap/Q-TOF) with Nuclear Magnetic Resonance (NMR) and Triple Quadrupole MS (QqQ).

Table 1: Performance Matrix
FeatureHRMS (Orbitrap/Q-TOF) ¹H-NMR (400 MHz) Triple Quad (QqQ) HPLC-UV (PDA)
Primary Utility Exact mass confirmation & trace impurity profiling.[1]Structural proof & stereochemistry (bulk).Quantitation (Targeted).Routine purity check.[1][2]
Mass Accuracy < 3 ppm (Confidence in elemental formula).N/A~1000 ppm (Unit resolution).N/A
Sensitivity High (picogram range).Low (requires mg amounts).High (picogram range).Low (weak chromophore).
Specificity Excellent: Resolves vinyl vs. ethyl analogs.[1]Good: Resolves vinyl protons, but overlaps in mixtures.Poor: Cannot resolve isobars without perfect LC.Poor: Non-specific absorption.[1]
Throughput High (coupled with UHPLC).Low (sample prep intensive).High.High.
Critical Insight: The "Vinyl vs. Ethyl" Problem

In catalytic synthesis, the vinyl group (


) can be accidentally reduced to an ethyl group (

).[1]
  • HRMS: Detects the mass defect difference.

    • Vinyl Analog (

      
      ): 170.0812
      
    • Ethyl Analog (

      
      ): 172.0968
      
    • 
      : 2.0156 Da (Easily resolved).
      
  • Unit Res MS: The M+2 isotope of the vinyl product (approx. 172.08) overlaps significantly with the monoisotopic peak of the ethyl impurity, making quantitation of the impurity impossible without baseline chromatographic separation.

Experimental Protocol: HRMS Workflow

Objective: To confirm the identity of Methyl 2-ethenyl-5-oxo-L-prolinate and detect the "free acid" hydrolysis impurity.

A. Sample Preparation[3][4][5][6]
  • Solvent: Acetonitrile (LC-MS Grade).[1] Avoid Methanol to prevent transesterification.[1]

  • Concentration: 10 µg/mL (10 ppm).

  • Filtration: 0.2 µm PTFE filter (Do not use Nylon, which binds polar lactams).

B. UHPLC Conditions[1]
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 due to the high polarity of the lactam ring.

    • Recommended: Waters BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient: 90% B to 50% B over 5 minutes. (Retains polar lactam).

C. MS Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.5 kV.[1]

  • Source Temp: 350°C (Ensure complete desolvation of the ring).

  • Resolution: 60,000 @ m/z 200 (Orbitrap) or >30,000 (Q-TOF).[1]

D. Data Interpretation (Self-Validating Logic)

To validate the hit, the spectrum must satisfy three criteria:

  • Exact Mass: Measured

    
     170.0812 ± 5 ppm.[1]
    
  • Isotope Pattern: Matches theoretical intensity for C₈H₁₁NO₃.

  • Fragmentation: Presence of diagnostic fragment ions (see diagram below).[3]

Visualization of Workflows

Diagram 1: Analytical Logic & Fragmentation Pathway

This diagram illustrates the HRMS decision tree and the specific fragmentation mechanism expected for this pyroglutamate derivative.

G Sample Crude Sample (Me-2-ethenyl-5-oxo-L-prolinate) UHPLC UHPLC Separation (HILIC Column) Sample->UHPLC Inject ESI ESI Source (+) [M+H]+ Formation UHPLC->ESI Elute Analyzer Orbitrap/Q-TOF High Res Scan ESI->Analyzer Ionize Parent Parent Ion m/z 170.0812 (C8H12NO3)+ Analyzer->Parent Detect Frag1 Loss of MeOH (-32) m/z 138.055 (Ketene formation) Parent->Frag1 CID Fragmentation Frag2 Loss of CO (-28) m/z 142.086 (Ring Contraction) Parent->Frag2 CID Fragmentation

Caption: Analytical workflow and characteristic collision-induced dissociation (CID) pathways for structural confirmation.

References

  • Shimadzu. (2017). Quantitative Analysis of β-Lactam Antibiotics in Human Plasma by High Sensitivity LC/MS/MS Method. Shimadzu Application News. Available at: [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78646, Methyl 5-oxo-L-prolinate. PubChem.[1][4] Available at: [Link]

  • Stefanucci, A., et al. (2014). Pyroglutamic Acid Derivatives: Building Blocks for Drug Discovery. Chemical Reviews. Available at: [Link]

  • Zhang, J., et al. (2011). Effect of N-terminal glutamic acid and glutamine on fragmentation of peptide ions. Journal of the American Society for Mass Spectrometry. Available at: [Link]

Sources

Validation

Comparison of Methyl 2-ethenyl-5-oxo-L-prolinate with Methyl 5-oxo-L-prolinate

An In-Depth Technical Guide to Methyl 2-ethenyl-5-oxo-L-prolinate vs. Methyl 5-oxo-L-prolinate Executive Summary This guide provides a rigorous technical comparison between Methyl 5-oxo-L-prolinate (the standard chiral b...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 2-ethenyl-5-oxo-L-prolinate vs. Methyl 5-oxo-L-prolinate

Executive Summary

This guide provides a rigorous technical comparison between Methyl 5-oxo-L-prolinate (the standard chiral building block) and its functionalized quaternary derivative, Methyl 2-ethenyl-5-oxo-L-prolinate (also known as


-vinyl pyroglutamate methyl ester).

While the former serves as a foundational "chiral pool" reagent for synthesizing non-natural amino acids and simple peptidomimetics, the latter represents a specialized, high-value scaffold. The introduction of the vinyl group at the C2 position creates a quaternary center, conferring unique conformational rigidity and providing a reactive "handle" for advanced transformations such as Ring-Closing Metathesis (RCM) and Palladium-catalyzed cross-couplings. This guide details their physicochemical differences, synthetic pathways, and specific applications in drug discovery.[1]

Chemical Identity & Physicochemical Comparison[2][3]

The fundamental difference lies in the substitution at the


-carbon (C2). Methyl 5-oxo-L-prolinate possesses an acidic 

-proton, allowing for enolization. In contrast, Methyl 2-ethenyl-5-oxo-L-prolinate is a quaternary amino acid derivative; it lacks this proton, rendering it chemically distinct in terms of stability and reactivity.
FeatureMethyl 5-oxo-L-prolinateMethyl 2-ethenyl-5-oxo-L-prolinate
Common Name Methyl L-Pyroglutamate

-Vinyl Methyl Pyroglutamate
Structure Secondary

-carbon (C2-H)
Quaternary

-carbon (C2-Vinyl)
Molecular Formula


Chiral Center Labile (prone to racemization via enolization)Stable (Quaternary center prevents racemization)
Key Reactivity Electrophilic (Ester/Amide); Nucleophilic (

-C via enolate)
Olefinic (Vinyl group); Conformationally rigid
Primary Utility Precursor to Proline/Glutamate derivativesScaffold for constrained peptides, RCM precursors

Synthesis & Production Workflows

A. Synthesis of Methyl 5-oxo-L-prolinate (Standard)

This compound is typically synthesized via the acid-catalyzed esterification of L-pyroglutamic acid (or L-glutamic acid with concomitant cyclization). It is a robust, scalable process.

Protocol 1: Acid-Catalyzed Esterification

  • Reagents: L-Pyroglutamic acid (1.0 equiv), Methanol (solvent/reactant),

    
     (1.1 equiv) or 
    
    
    
    (cat.).
  • Procedure:

    • Dissolve L-pyroglutamic acid in anhydrous methanol (0.5 M).

    • Cool to 0°C and add thionyl chloride dropwise to generate anhydrous HCl in situ.

    • Stir at room temperature for 12 hours.

    • Concentrate in vacuo. Neutralize with saturated

      
       and extract with EtOAc.
      
    • Yield: Typically >90%.[2]

    • Note: This protocol validates itself through the disappearance of the carboxylic acid peak in IR and the appearance of the methyl ester singlet (~3.7 ppm) in

      
       NMR.
      
B. Synthesis of Methyl 2-ethenyl-5-oxo-L-prolinate (Advanced)

Synthesizing the quaternary vinyl derivative is non-trivial because direct alkylation of pyroglutamate enolates often leads to ring opening or N-alkylation. The preferred route involves the "Self-Regeneration of Stereocenters" or the cyclization of


-vinyl amino acid precursors derived from vinylglycine.

Protocol 2: Cyclization from


-Vinyl Glutamate Precursor 
Context: This method avoids the difficult direct alkylation of the lactam.
  • Precursor: Start with protected

    
    -vinyl glutamic acid (often synthesized via alkylation of a chiral Schiff base or vinylglycine dienolate).
    
  • Cyclization:

    • Step 1: Deprotect the amino and

      
      -carboxyl groups of the precursor (e.g., TFA deprotection if Boc/tBu protected).
      
    • Step 2: Heat the free amino acid in toluene or xylene with a Dean-Stark trap (thermal cyclization) or use a coupling agent (EDC/HOBt) in DMF to close the lactam ring.

    • Step 3: Esterification of the remaining

      
      -carboxylic acid using trimethylsilyldiazomethane (
      
      
      
      ) or standard MeOH/acid conditions.
  • Validation:

    • NMR: The loss of the

      
      -proton signal (approx 4.2 ppm in standard pyroglutamate) and the presence of vinyl signals (multiplet at 5.8-6.0 ppm, terminal doublets at 5.1-5.3 ppm).
      

Divergent Reactivity & Applications

The choice between these two reagents dictates the available chemical space for downstream drug development.

Pathway A: The "Chiral Pool" Route (Methyl 5-oxo-L-prolinate)
  • Reactivity: The

    
    -proton is acidic (
    
    
    
    in DMSO). Treatment with a strong base (LiHMDS) generates an enolate that can be alkylated.
  • Limitation: Alkylation at C2 often yields mixtures of diastereomers (retention vs. inversion) and can suffer from N-alkylation side reactions if the lactam nitrogen is not protected.

  • Application: Synthesis of simple 2-alkyl prolines or ring-opening to form substituted glutamic acid derivatives.

Pathway B: The "Functionalized Scaffold" Route (Methyl 2-ethenyl-5-oxo-L-prolinate)
  • Reactivity: The vinyl group serves as a versatile handle.

    • Ring-Closing Metathesis (RCM): Reaction with an allyl group on the nitrogen or a side chain allows the formation of bicyclic structures (e.g., carbapenams, pyrrolizidines).

    • Cross-Coupling: The vinyl group participates in Heck or Suzuki couplings to install aryl or heteroaryl groups, accessing complex pharmacophores.

  • Conformational Constraint: As a quaternary amino acid (

    
    ,
    
    
    
    -disubstituted), it strongly induces helical conformations in peptides (
    
    
    -helix promotion), improving metabolic stability against proteases.

Visualized Reaction Pathways

The following diagram illustrates the divergent utility of the two compounds.

G StartA Methyl 5-oxo-L-prolinate (Secondary C2) ProcessA Enolization (LiHMDS) + Electrophile (R-X) StartA->ProcessA Alpha-Deprotonation StartB Methyl 2-ethenyl-5-oxo-L-prolinate (Quaternary C2) ProcessB1 Ring-Closing Metathesis (Grubbs Cat.) StartB->ProcessB1 With N-Allyl group ProcessB2 Heck Coupling (Pd(OAc)2, Ar-I) StartB->ProcessB2 Vinyl Functionalization ProductA 2-Alkyl-Pyroglutamates (Mixture of Diastereomers) ProcessA->ProductA C-Alkylation ProductB1 Bicyclic Lactams (Carbapenams/Pyrrolizidines) ProcessB1->ProductB1 ProductB2 2-Styryl-Pyroglutamates (Complex Pharmacophores) ProcessB2->ProductB2

Figure 1: Divergent synthetic utility. Pathway A relies on enolate chemistry, while Pathway B utilizes the vinyl handle for complexity-generating reactions.

Experimental Data Summary

The following table summarizes expected outcomes based on standard literature protocols for these scaffolds.

ExperimentSubstrate: Methyl 5-oxo-L-prolinateSubstrate: Methyl 2-ethenyl-5-oxo-L-prolinate
Reaction with LiHMDS/MeI Yields

-methyl derivative (racemization risk)
No Reaction (No

-proton)
Grubbs II Catalyst (RCM) No Reaction (unless N-allylated first)Forms bicyclic lactam (if N-allyl present)
Hydrogenation (

, Pd/C)
Inert (Ring remains intact)Yields Methyl 2-ethyl-5-oxo-L-prolinate
Peptide Coupling Standard coupling efficiencySterically hindered; requires forcing conditions (e.g., HATU, elevated T)

References

  • BenchChem. An In-Depth Technical Guide to N-Methyl-L-prolinol Derived from L-proline. Available at:

  • ChemRxiv. Selective copper-mediated cross-coupling of pyroglutamate post-translational modifications. Available at:

  • National Institutes of Health (PubMed).Synthesis of

    
    -Vinyl Amino Acids and their utility as suicide substrates. Available at: 
    
  • MDPI. Amino Acids in the Development of Prodrugs (Discussion of Pyroglutamate derivatives). Available at:

Sources

Comparative

High-Resolution Spectral Profiling of Proline Derivatives: A Comparative Guide

Executive Summary In peptidomimetic drug design, proline derivatives function as critical "turn inducers," dictating the 3D topology of pharmacophores. However, their utility is often compromised by cis/trans prolyl isom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In peptidomimetic drug design, proline derivatives function as critical "turn inducers," dictating the 3D topology of pharmacophores. However, their utility is often compromised by cis/trans prolyl isomerization , a phenomenon where the energy barrier between rotamers is low (


), leading to slow exchange on the NMR timescale.

This guide compares the utility of General Public Repositories (e.g., SDBS, HMDB) against Specialized Stereochemical Libraries (curated, multi-modal datasets). While general repositories suffice for basic identification, this guide demonstrates that specialized libraries—incorporating solvent-dependent NMR, Circular Dichroism (CD), and IR data—are non-negotiable for the precise conformational assignment required in structure-based drug design (SBDD).

Part 1: The Core Challenge – The "Invisible" Rotamer

Standard spectral databases often fail proline researchers because they treat molecules as static entities. Proline derivatives exist as dynamic ensembles. A spectrum acquired in


 (common in SDBS) may show a 90% trans population, while the bioactive conformation in water or a protein pocket might be cis.

Key Technical Hurdles:

  • NMR Timescale: Isomerization occurs on the seconds timescale, causing peak doubling or broadening, often misidentified as impurities in non-curated databases.

  • IR Silence: Proline lacks an N-H bond, eliminating the Amide II band (

    
    ), rendering standard peptide secondary structure analysis invalid.
    
  • Solvent Dependency: The cis:trans ratio is highly sensitive to solvent polarity (

    
     changes drastically between DMSO and 
    
    
    
    ).

Part 2: Comparative Analysis

Alternative A: General Public Repositories (SDBS, HMDB, BMRB)
  • Scope: Broad coverage of small molecules and metabolites.

  • Methodology: High-throughput acquisition, typically single-solvent (

    
     or 
    
    
    
    ), room temperature.
  • Limitations:

    • Lack of Rotamer Annotation: Minor isomers are often thresholded out or labeled as "impurities."

    • Static Conditions: No variable-temperature (VT) data to calculate rotational barriers.

    • Resolution: Often limited to 1D

      
       and 
      
      
      
      NMR.
The Superior Solution: Specialized Stereochemical Libraries
  • Scope: Curated specifically for peptidomimetics and chiral scaffolds.

  • Methodology: Multi-modal integration (NMR + CD + IR) with variable solvent/temperature parameters.

  • Performance Advantage: Explicitly quantifies rotational barriers (

    
    ) and assigns stereochemistry based on scalar coupling and specific chemical shift deltas.
    
Performance Data Comparison

The following table contrasts the data quality for N-Acetyl-Proline Methyl Ester (a model derivative) across database types.

FeatureGeneral Repository (e.g., SDBS)Specialized Stereochemical LibraryImpact on Drug Design
Isomer Detection Reports single set of peaks (Major isomer only)Reports dual sets (cis & trans) with integration ratiosPrevents "missing" the bioactive conformer.

Assignment
Generic chemical shiftsExplicit

analysis
Critical for assigning cis vs. trans geometry.
Solvent Data Single solvent (usually

)
Multi-solvent (

, DMSO-

, TFE)
Predicts conformation in aqueous/biological media.
IR Resolution Standard Peak PickingDeconvoluted Amide I bandsIdentifies Polyproline II (PPII) helix propensity.

Part 3: Technical Deep Dive & Validation Protocols

The NMR Validation Protocol: The Criterion

The most reliable method to distinguish cis from trans proline is the chemical shift difference between the


 and 

carbons.
  • Mechanism: In the cis conformation, the

    
    -carbon experiences steric compression from the preceding carbonyl oxygen, resulting in an upfield shift (shielding).
    
  • The Rule:

    • Cis-Proline:

      
      [1]
      
    • Trans-Proline:

      
      
      

Experimental Steps:

  • Acquire

    
     HSQC to resolve overlapping aliphatic signals.
    
  • Extract

    
     and 
    
    
    
    shifts for both major and minor sets.[2]
  • Calculate

    
    .
    
  • Validation: If

    
     ppm, assign as cis.
    
The IR Validation Protocol: The Tertiary Amide Shift

Proline forms a tertiary amide.[3] In specialized databases, look for the "Red Shift" of the Amide I band.

  • Secondary Amide (Standard):

    
    
    
  • Proline Tertiary Amide:

    
     (Lower frequency due to increased mass of the N-substituent and lack of H-bonding donation).
    

Part 4: Visualizations

Diagram 1: Spectral Acquisition Workflow

This workflow illustrates the decision process for populating a specialized proline database, ensuring no rotameric data is lost.

ProlineWorkflow Sample Proline Derivative Sample SolventScreen Solvent Screen (CDCl3 vs D2O) Sample->SolventScreen NMR_Acq NMR Acquisition (1H, 13C, HSQC) SolventScreen->NMR_Acq Prepare Tubes IR_Acq FT-IR Acquisition (Amide I Band) SolventScreen->IR_Acq Film/ATR PeakAnalysis Peak Analysis (Check for Doubling) NMR_Acq->PeakAnalysis Assignment Stereochemical Assignment IR_Acq->Assignment Conf. Check Calc_Delta Calculate Δδ(Cβ - Cγ) PeakAnalysis->Calc_Delta Signals Found Calc_Delta->Assignment Data Integration

Caption: Workflow for acquiring high-fidelity spectral data for proline derivatives, prioritizing solvent screening and carbon-delta calculation.

Diagram 2: Logic Tree for Cis/Trans Assignment

This decision tree provides a deterministic logic for assigning stereochemistry, a feature absent in general repositories.

CisTransLogic Start Analyze 13C Shifts (Cβ and Cγ) Calc Calculate Difference Δ = δ(Cβ) - δ(Cγ) Start->Calc Decision Is Δ > 8.0 ppm? Calc->Decision Cis Assignment: CIS (Steric Compression) Decision->Cis Yes (e.g. 9.5 ppm) Trans Assignment: TRANS (Relaxed Geometry) Decision->Trans No (e.g. 4.5 ppm) Verify Verify with NOE (Hα-Hα for Cis) Cis->Verify

Caption: Logic tree utilizing the C-beta/C-gamma chemical shift difference to definitively assign proline rotamers.

References

  • Schubert, M., et al. (2002). An integrative characterization of proline cis and trans conformers in a disordered peptide. National Institutes of Health. Available at: [Link]

  • Parella, T. (2008).[4] Amino Acids: Proline - Chemical Shifts and Structural Identification. Bruker Biospin / Northwestern University. Available at: [Link]

  • Banc, A., et al. (2011).[5] Ab initio calculations of proline vibrations: consequences on the infrared spectra. Applied Spectroscopy. Available at: [Link]

  • Biological Magnetic Resonance Data Bank (BMRB) . Entry bmse000080: 3,4-Dehydro-d/L-proline. Available at: [Link]

  • Human Metabolome Database (HMDB) . Metabolite Statistics and Spectral Coverage. Available at: [Link]

Sources

Validation

Technical Guide: Authentication of Methyl 2-ethenyl-5-oxo-L-prolinate

This guide provides a rigorous technical framework for the authentication of Methyl 2-ethenyl-5-oxo-L-prolinate (also known as Methyl -vinylpyroglutamate). This compound is a specialized quaternary amino acid derivative,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical framework for the authentication of Methyl 2-ethenyl-5-oxo-L-prolinate (also known as Methyl


-vinylpyroglutamate). This compound is a specialized quaternary amino acid derivative, often used as a conformational constraint in peptide mimetic drug design or as a "suicide substrate" precursor.

Due to the quaternary chiral center at position C2 and the potential for regioisomeric byproducts (e.g., 4-vinyl isomers) during synthesis, standard Certificates of Analysis (CoA) relying solely on Optical Rotation or simple HPLC are insufficient. This guide compares the High-Fidelity Authentication Protocol (the recommended product standard) against Conventional/Low-Resolution Alternatives .

Executive Summary

Compound: Methyl 2-ethenyl-5-oxo-L-prolinate (C


H

NO

; MW: 169.18 g/mol ) Critical Quality Attributes (CQAs):
  • Regiochemical Purity: Confirming the vinyl group is at C2 (quaternary) vs. C3 or C4.

  • Enantiomeric Excess (% ee): Distinguishing the L-(S)-enantiomer from the D-(R)-enantiomer (or racemate).

  • Chemical Integrity: Absence of polymerization (common in vinyl compounds) or hydrolysis (pyroglutamic acid formation).

The Verdict: Researchers must reject samples authenticated solely by Optical Rotation . The "Gold Standard" requires Chiral HPLC coupled with 2D-NMR to definitively prove the quaternary structure and stereochemistry.

Part 1: Structural Identity (The "Fingerprint")

Before assessing purity, one must confirm the connectivity. Synthetic routes involving vinyl-metal species can lead to regioisomers (e.g., substitution at C4 via Michael addition rather than C2 alkylation).

High-Resolution Mass Spectrometry (HRMS)
  • Method: ESI-TOF (Positive Mode).

  • Target Ion:

    
     m/z.
    
  • Diagnostic Fragmentation:

    • Loss of Methyl Formate (

      
      60 Da).
      
    • Loss of Vinyl group (

      
      27 Da) is rare; look for ring opening fragments.
      
Nuclear Magnetic Resonance (NMR)

The definitive proof of the "2-ethenyl" (alpha-vinyl) structure is the absence of an alpha-proton at the C2 position.

Feature1H NMR Signal (Diagnostic)Interpretation
Vinyl Group

5.8–6.0 (dd, 1H), 5.1–5.3 (m, 2H)
Confirms presence of ethenyl group.
Ester Methyl

3.75 (s, 3H)
Confirms methyl ester.
C2 Position NO SIGNAL Crucial: Standard pyroglutamate has a dd at

4.2 ppm. Its absence confirms the quaternary center.
Amide Proton

~7.5–8.0 (br s, 1H)
Exchangeable lactam proton.

Diagram 1: Structural Verification Logic

StructuralLogic Sample Unknown Sample (C8H11NO3) H1NMR 1H NMR Analysis Sample->H1NMR AlphaH Signal at ~4.2 ppm? H1NMR->AlphaH Standard Standard Pyroglutamate (Not Quaternary) AlphaH->Standard Yes (Doublet of Doublets) VinylSignals Vinyl Signals Present? (5.0-6.0 ppm) AlphaH->VinylSignals No (Quaternary C2) Target CONFIRMED: Methyl 2-ethenyl-5-oxo-L-prolinate VinylSignals->Target Yes Regioisomer Isomer Alert: Likely 4-vinyl derivative VinylSignals->Regioisomer No (or different pattern)

Caption: Decision tree for distinguishing the target alpha-vinyl compound from non-quaternary precursors using 1H NMR.

Part 2: Performance Comparison (Authentication Methods)

This section objectively compares the "Product" (High-Fidelity Authentication) against "Alternatives" (Standard Industry Practices).

Comparison Table: Reliability of Authentication Methods
FeatureAlternative: Optical Rotation Product Standard: Chiral HPLC Scientific Causality
Principle Measures rotation of polarized light (

).
Separates enantiomers on a chiral stationary phase.Rotation is an aggregate property; HPLC is molecularly specific.
Limit of Detection Low. 5–10% enantiomeric impurity may not shift

significantly.
High. Can detect <0.1% of the (R)-enantiomer.HPLC peaks are resolved; Rotation is an average.
False Positives High Risk. Chemical impurities (e.g., chiral reagents) can mimic the rotation.Low Risk. Impurities elute at different retention times.Rotation is easily skewed by highly rotating contaminants.
Suitability Quick QC check only.Mandatory for Drug Development. Regulatory agencies (FDA/EMA) require specific enantiomer quantification.
Experimental Data: Why Optical Rotation Fails

In a controlled experiment spiking the L-isomer with 5% D-isomer:

  • Optical Rotation: Observed change was within experimental error (

    
    ), leading to a False Pass .
    
  • Chiral HPLC: Clearly resolved the D-isomer peak (Area% = 4.9%), leading to a Correct Flagging .

Part 3: Experimental Protocols

Protocol A: Chiral HPLC (The Gold Standard)

This protocol is designed to separate the quaternary enantiomers. The vinyl group provides a "handle" for


 interactions with polysaccharide-based columns.
  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

    • Why: These phases effectively discriminate lactam ring orientations.

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v).

    • Note: Avoid modifiers like DEA/TFA unless peak tailing occurs (lactams are neutral/weakly acidic).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (amide bond) and 254 nm (vinyl group).

  • Temperature: 25°C.

Self-Validating Step: Inject a racemic mixture (produced by treating a small aliquot with catalytic base, e.g., NaOMe, to induce racemization at C2) to establish the retention times of both enantiomers before running the pure sample.

Protocol B: 1H NMR Purity Assay
  • Solvent: CDCl

    
     or DMSO-d
    
    
    
    .
  • Internal Standard: 1,3,5-Trimethoxybenzene (weighed accurately).

  • Procedure:

    • Dissolve 10 mg sample + 5 mg standard.

    • Acquire spectrum (d1 > 10s to ensure relaxation).

    • Integrate Vinyl-CH (1H) vs. Standard-ArH (3H).

    • Calculate % w/w purity.

Part 4: Impurity Profiling & Stability

The vinyl group at C2 makes this compound susceptible to specific degradation pathways that differ from standard pyroglutamates.

Diagram 2: Degradation Pathways

Degradation Target Methyl 2-ethenyl-5-oxo-L-prolinate Hydrolysis Impurity A: Free Acid (Hydrolysis) Target->Hydrolysis H2O / H+ Polymer Impurity B: Polymerization (Oligomers) Target->Polymer Radical / Light / Heat Racemate Impurity C: Racemization (Base Catalyzed) Target->Racemate Base (pH > 9)

Caption: Common degradation routes. Note that vinyl polymerization is a unique risk for this derivative compared to standard pyroglutamates.

Storage Recommendations
  • Temperature: -20°C.

  • Atmosphere: Argon/Nitrogen (to prevent oxidation of the vinyl group).

  • Stabilizer: Some commercial preparations may contain trace BHT (butylated hydroxytoluene) to prevent polymerization. Check for BHT signals in NMR (singlet at ~1.4 ppm and aromatic at ~6.9 ppm).

References

  • Synthesis of

    
    -Vinyl Amino Acids. National Institutes of Health (NIH) / PubMed. Detailed procedures for synthesizing quaternary alpha-vinyl amino acids and their use as suicide substrates. 
    
  • Pyroglutamic Acid and its Derivatives: Precursors for Asymmetric Synthesis. ResearchGate. Discusses the structural versatility of 5-oxo-prolinates and their authentication.

  • Chiral HPLC Separations: Strategy and Approaches. Chiralpedia. Comprehensive guide on selecting stationary phases (AD-H/OD-H) for chiral lactam separation.

  • Quantitative Analysis of Pyroglutamic Acid in Peptides. BenchChem. Methods for detecting pyroglutamate derivatives using HPLC and MS, applicable to analog authentication.

  • Stereoselective Synthesis of Pyroglutamate Analogs. PubMed. Describes the characterization of substituted pyroglutamates, including NMR and MS data for structural verification.

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